Technical Documentation Center

Pyrrolidine-1-carboximidamide hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrrolidine-1-carboximidamide hydrobromide
  • CAS: 175277-39-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Pyrrolidine-1-carboximidamide Hydrobromide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of Pyrrolidine-1-carboximidamide hydrobromide, a valuable building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Pyrrolidine-1-carboximidamide hydrobromide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the guanylation of pyrrolidine, a common secondary amine, utilizing 1H-pyrazole-1-carboxamidine hydrochloride as the amidinating agent. This document will delve into the chemical principles, a detailed experimental protocol, safety considerations, and characterization of the final product.

Introduction and Significance

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and approved drugs.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is advantageous for molecular recognition and interaction with biological targets. The introduction of a carboximidamide (guanidine) moiety to the pyrrolidine nitrogen further enhances its pharmacological potential. Guanidines are known to engage in strong hydrogen bonding interactions and can exist in a protonated state at physiological pH, making them key pharmacophores in numerous drug candidates.

Pyrrolidine-1-carboximidamide and its salts are therefore of significant interest to researchers developing novel therapeutics. This guide aims to provide a clear and detailed pathway for its synthesis, enabling its accessibility for further research and development.

The Guanylation Reaction: Mechanism and Reagent Choice

The core of this synthesis is the guanylation of pyrrolidine. This reaction involves the formation of a new carbon-nitrogen bond between the pyrrolidine nitrogen and the carbon atom of the amidine group.

The Reagent: 1H-Pyrazole-1-carboxamidine Hydrochloride

A number of reagents can be employed for guanylation; however, 1H-pyrazole-1-carboxamidine hydrochloride has emerged as a particularly effective and versatile choice for the guanylation of primary and secondary amines.[2][3][4] Its advantages include:

  • High Reactivity: It readily reacts with amines under mild conditions.[3]

  • Good Selectivity: It minimizes the formation of undesired byproducts.

  • Stability: It is a stable, crystalline solid that is easy to handle.

Reaction Mechanism

The guanylation of pyrrolidine with 1H-pyrazole-1-carboxamidine hydrochloride proceeds through a well-established mechanistic pathway.

guanylation_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination A 1H-Pyrazole-1-carboxamidine·HCl D Free Pyrazole-1-carboxamidine A->D + Base B Base (e.g., DIPEA) C Protonated Base B->C - H+ F Tetrahedral Intermediate D->F + Pyrrolidine E Pyrrolidine E->F G Pyrrolidine-1-carboximidamide F->G - Pyrazole H Pyrazole F->H synthesis_workflow A Dissolve 1H-Pyrazole-1-carboxamidine ·HCl in DCM B Cool to 0°C and add DIPEA A->B C Add Pyrrolidine solution in DCM B->C D Stir at room temperature for 12-18h C->D E Concentrate in vacuo D->E F Aqueous workup (NaHCO3, Brine) E->F G Dry and concentrate F->G H Dissolve in Et2O and add HBr (aq.) G->H I Filter and dry the product H->I

Sources

Exploratory

An In-Depth Technical Guide to the Potential Mechanisms of Action of Pyrrolidine-1-carboximidamide hydrobromide

A Senior Application Scientist's Perspective on Postulated Biological Activity and Experimental Validation Abstract Pyrrolidine-1-carboximidamide hydrobromide is a synthetic compound featuring a pyrrolidine ring and a ca...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Postulated Biological Activity and Experimental Validation

Abstract

Pyrrolidine-1-carboximidamide hydrobromide is a synthetic compound featuring a pyrrolidine ring and a carboximidamide functional group. As of the date of this publication, its specific biological targets and mechanism of action have not been characterized in peer-reviewed literature. This guide synthesizes information from structurally related compounds to propose and explore two plausible, yet hypothetical, mechanisms of action for this molecule. We postulate that Pyrrolidine-1-carboximidamide hydrobromide may function as either an antitubercular agent via inhibition of the Enoyl Acyl Carrier Protein Reductase (InhA) or as an anticancer agent through the activation of Protein Kinase C delta (PKCδ). This document provides the theoretical framework for these hypotheses and outlines detailed, field-proven experimental protocols to systematically investigate and validate them. It is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Part 1: Introduction and Structural Rationale

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its three-dimensional architecture which allows for extensive exploration of pharmacophore space.[1][2] Its presence in numerous FDA-approved drugs and clinical candidates speaks to its versatility. The second key feature of the topic compound is the carboximidamide group, a derivative of guanidine. Guanidinium groups are known to participate in critical hydrogen bonding interactions with biological targets, often mimicking the side chain of arginine.

The combination of these two moieties suggests that Pyrrolidine-1-carboximidamide hydrobromide has the potential for significant biological activity. In the absence of direct studies, a logical starting point for investigation is to examine the established mechanisms of structurally analogous compounds. Research has shown that molecules incorporating a pyrrolidine carboxamide core have demonstrated potent and specific activities, which form the basis of our two primary hypotheses.

Part 2: Postulated Mechanism of Action 1: Inhibition of InhA for Antitubercular Activity

A compelling body of research has identified a class of pyrrolidine carboxamides as novel and potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis.[3] InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] Inhibition of this pathway is a clinically validated strategy for treating tuberculosis, as exemplified by the frontline drug isoniazid.[3]

The InhA Inhibition Pathway

We hypothesize that Pyrrolidine-1-carboximidamide hydrobromide could bind to the active site of InhA, preventing the binding of its natural substrate and thereby halting mycolic acid synthesis. This would compromise the integrity of the bacterial cell wall, leading to cell death.

inhA_pathway Compound Pyrrolidine-1- carboximidamide HBr InhA InhA Enzyme (ENR) Compound->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Step in Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Postulated InhA inhibition pathway.

Experimental Validation Workflow: InhA Inhibition

To test this hypothesis, a multi-step experimental approach is required. The workflow below provides a self-validating system, moving from in vitro enzymatic activity to whole-cell efficacy.

inhA_workflow cluster_invitro In Vitro Validation cluster_cell Cell-Based Validation exp1 Step 1: InhA Enzyme Inhibition Assay exp2 Step 2: IC50 Determination exp1->exp2 Quantify Potency exp3 Step 3: M. tuberculosis MIC Assay exp2->exp3 Confirm Whole-Cell Activity exp4 Step 4: Cytotoxicity Assay (e.g., HepG2 cells) exp3->exp4 Assess Selectivity

Caption: Experimental workflow for InhA inhibition.

Protocol: InhA Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of InhA by monitoring the oxidation of NADH.

Materials:

  • Recombinant M. tuberculosis InhA

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA)

  • Pyrrolidine-1-carboximidamide hydrobromide (test compound)

  • Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 5% glycerol

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Assay Reaction Setup: In each well of the 96-well plate, add the following in order:

    • 80 µL of Assay Buffer

    • 10 µL of test compound dilution (or DMSO for control)

    • 5 µL of 200 µM NADH solution (final concentration 10 µM)

    • 5 µL of 100 nM InhA solution (final concentration 5 nM)

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of 500 µM DD-CoA solution (final concentration 50 µM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The rate of NADH oxidation is proportional to InhA activity.

  • Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescriptionExpected Outcome for Active Compound
IC50 Concentration of compound required to inhibit 50% of InhA activity.Low micromolar to nanomolar range.
MIC Minimum Inhibitory Concentration against M. tuberculosis.Potent activity against bacterial growth.
SI Selectivity Index (Cytotoxicity CC50 / MIC).>10, indicating selectivity for the bacterial target.

Part 3: Postulated Mechanism of Action 2: Activation of PKCδ for Anticancer Activity

An alternative hypothesis is based on studies where pyrrolidine aryl carboxamide derivatives were shown to induce apoptosis in cancer cells.[4] The proposed mechanism for these related compounds involves the activation of Protein Kinase C delta (PKCδ), a pro-apoptotic kinase.[4] Activation of PKCδ can trigger a cascade of events leading to cell cycle arrest and programmed cell death.

The PKCδ Activation Pathway

Upon activation by Pyrrolidine-1-carboximidamide hydrobromide, PKCδ would phosphorylate downstream targets, initiating apoptotic signaling. This can involve the activation of caspases and inhibition of cell migration, culminating in the death of the cancer cell.

pkcd_pathway Compound Pyrrolidine-1- carboximidamide HBr PKCd PKCδ Compound->PKCd Activation Downstream Downstream Targets PKCd->Downstream Phosphorylates Caspase Caspase Cascade Downstream->Caspase Cell_Cycle Cell Cycle Arrest Downstream->Cell_Cycle Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cell_Cycle->Apoptosis

Caption: Postulated PKCδ activation pathway for apoptosis.

Experimental Validation Workflow: PKCδ Activation

This workflow validates the anticancer hypothesis, starting with general cytotoxicity and narrowing down to the specific molecular mechanism.

pkcd_workflow cluster_cell_effect Cellular Effect Validation cluster_mechanism Mechanism of Action Validation exp1 Step 1: Cancer Cell Line Viability Assay (e.g., MTT) exp2 Step 2: Apoptosis Assay (Annexin V / PI Staining) exp1->exp2 Confirm Cytotoxicity is via Apoptosis exp3 Step 3: Caspase-Glo Assay exp2->exp3 Quantify Apoptotic Pathway exp4 Step 4: In Vitro PKCδ Kinase Assay exp3->exp4 Confirm Target Engagement

Caption: Experimental workflow for PKCδ activation.

Protocol: Annexin V / PI Apoptosis Assay

This protocol uses flow cytometry to distinguish between healthy, apoptotic, and necrotic cells after treatment with the test compound.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Pyrrolidine-1-carboximidamide hydrobromide (test compound)

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow Cytometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., its previously determined IC50, 2x IC50) for 24-48 hours. Include a vehicle-only (DMSO) control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

ParameterDescriptionExpected Outcome for Active Compound
EC50 Concentration of compound causing 50% reduction in cancer cell viability.Low micromolar range.
% Apoptotic Cells Percentage of cells in early and late apoptosis after treatment.Significant, dose-dependent increase compared to control.
PKCδ Activation Fold-increase in PKCδ kinase activity in the presence of the compound.Direct activation of the purified enzyme.

Part 4: Conclusion and Future Directions

While the precise mechanism of action for Pyrrolidine-1-carboximidamide hydrobromide remains to be elucidated, its chemical structure provides a rational basis for targeted investigation. The hypotheses presented in this guide—inhibition of InhA for antitubercular activity and activation of PKCδ for anticancer effects—are grounded in the established activities of similar molecular scaffolds. The detailed experimental workflows and protocols provided herein offer a clear and robust roadmap for any research team aiming to characterize this promising compound. Successful validation of either of these pathways could position Pyrrolidine-1-carboximidamide hydrobromide as a valuable lead compound in the fields of infectious disease or oncology.

References

  • He, X. et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. Available at: [Link]

  • PubChem. Pyrrolidine-1-carboximidamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Pyrrolidine-1-carboximidamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Vitale, P. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 814-826. Available at: [Link]

  • Wikipedia. Pyrrolidine. Wikimedia Foundation. Available at: [Link]

  • PubChem. Pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Asif, M. & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to Pyrrolidine-1-carboximidamide Hydrobromide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Pyrrolidine-1-carboximidamide hydrobromide, a substituted pyrrolidine derivative of interest to the scientific...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Pyrrolidine-1-carboximidamide hydrobromide, a substituted pyrrolidine derivative of interest to the scientific community. While specific literature on the hydrobromide salt is limited, this document synthesizes available information on the parent compound, its hydrochloride salt, and the broader class of pyrrolidines to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers the chemical and physical properties, potential synthetic pathways, pharmacological relevance, and safety considerations. By contextualizing this compound within the well-established importance of the pyrrolidine scaffold in medicinal chemistry, this paper aims to serve as a foundational resource to stimulate and inform future research endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a multitude of FDA-approved drugs and natural products underscores its importance as a versatile scaffold.[1][3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of complex three-dimensional structures that can effectively interact with biological targets.[1] This structural feature is crucial for achieving high potency and selectivity in drug candidates.

Pyrrolidine derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2][5] Pyrrolidine-1-carboximidamide hydrobromide, as a member of this extensive family, represents a molecule with significant potential for novel therapeutic applications. This guide will delve into the known characteristics of this compound and its relatives to provide a solid foundation for its further exploration.

Chemical and Physical Properties

PropertyPyrrolidine-1-carboximidamidePyrrolidine-1-carboximidamide hydrochloride
Molecular Formula C₅H₁₁N₃[6]C₅H₁₂ClN₃[7]
Molecular Weight 113.16 g/mol [6]149.62 g/mol [7]
IUPAC Name pyrrolidine-1-carboximidamide[6]pyrrolidine-1-carboximidamide;hydrochloride[7]
CAS Number 13932-58-6[6]49755-46-6[7]

It is anticipated that Pyrrolidine-1-carboximidamide hydrobromide would be a crystalline solid with good solubility in water, a common characteristic of hydrobromide salts which enhances stability and ease of handling in laboratory settings.[8]

Synthesis of Pyrrolidine Derivatives: A General Overview

While a specific, documented synthesis for Pyrrolidine-1-carboximidamide hydrobromide is not available in the reviewed literature, the synthesis of substituted pyrrolidines is a well-established area of organic chemistry. A common and effective method for creating the pyrrolidine ring is through the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[4]

Below is a generalized workflow for the synthesis of a substituted pyrrolidine, which could be adapted for the synthesis of Pyrrolidine-1-carboximidamide.

G cluster_0 General Pyrrolidine Synthesis Workflow start Starting Materials: Amino Acid (e.g., Proline) or other precursor step1 Generation of Azomethine Ylide start->step1 Decarboxylative condensation step2 [3+2] Cycloaddition with an Alkene step1->step2 step3 Formation of Pyrrolidine Ring step2->step3 step4 Functional Group Interconversion step3->step4 step5 Introduction of Carboximidamide Group step4->step5 end Target Pyrrolidine Derivative step5->end

Caption: A generalized workflow for the synthesis of substituted pyrrolidines.

This process typically involves the generation of a reactive intermediate, the azomethine ylide, from an amino acid or its derivative. This intermediate then undergoes a cycloaddition reaction with an appropriate alkene to form the core pyrrolidine structure. Subsequent chemical modifications would be necessary to introduce the carboximidamide group and to form the hydrobromide salt.

Potential Pharmacological Relevance and Mechanism of Action

The broad spectrum of biological activities exhibited by pyrrolidine-containing compounds suggests that Pyrrolidine-1-carboximidamide hydrobromide could be a valuable candidate for drug discovery programs. For instance, some pyrrolidine derivatives act as inhibitors of enzymes such as histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), which are implicated in cancer.[1] Others have shown promise as antibacterial agents by targeting bacterial fatty acid biosynthesis.[9]

A potential mechanism of action for a novel pyrrolidine derivative could involve the modulation of key signaling pathways within the cell. For example, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and cell survival. Inhibition of this pathway is a therapeutic strategy for a variety of diseases.

G cluster_0 Hypothetical NF-κB Pathway Inhibition cluster_1 Hypothetical NF-κB Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Transcription (Inflammation, Proliferation) Nucleus->Gene activates Compound Pyrrolidine-1-carboximidamide Derivative Compound->IKK inhibits NFkB_in_Nucleus NF-κB

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

In this speculative model, a pyrrolidine derivative could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-proliferative genes.

Safety and Handling

While specific toxicity data for Pyrrolidine-1-carboximidamide hydrobromide are not available, the hydrochloride salt is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[7] Therefore, it is crucial to handle Pyrrolidine-1-carboximidamide hydrobromide with appropriate safety precautions.

General Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store the compound in a tightly sealed container in a cool, dry place.

Future Directions

The study of Pyrrolidine-1-carboximidamide hydrobromide is still in its nascent stages. Future research should focus on several key areas:

  • Development of a robust and scalable synthetic route: An efficient synthesis is paramount for producing sufficient quantities of the compound for further study.

  • Comprehensive characterization: Detailed spectroscopic and crystallographic analysis is needed to fully elucidate its chemical and physical properties.

  • In vitro and in vivo pharmacological profiling: A broad screening against various biological targets and in different disease models will help to identify its therapeutic potential.

  • Structure-activity relationship (SAR) studies: The synthesis and evaluation of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

Pyrrolidine-1-carboximidamide hydrobromide is a promising, yet underexplored, molecule. Its pyrrolidine core suggests a high potential for biological activity. This technical guide has provided a synthesis of the available knowledge to serve as a starting point for researchers. Further investigation into its synthesis, properties, and pharmacological profile is warranted and could lead to the development of novel therapeutic agents.

References

  • Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Yıldırım, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • PubChem. (n.d.). Pyrrolidine-1-carboximidamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine. Retrieved from [Link]

  • Yıldırım, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • PubChem. (n.d.). Pyrrolidine-1-carboximidamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]

  • Pohlmann, J., et al. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Bioorganic & Medicinal Chemistry Letters, 15(4), 1189-92. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PubMed. (2014). Regulatory mechanism of pyrrolidine dithiocarbamate is mediated by nuclear factor-κB and inhibits neutrophil accumulation in ARDS mice. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Pyrrolidine-1-carboximidamide Hydrobromide: Synthesis, Properties, and Scientific Context

This guide provides a comprehensive technical overview of Pyrrolidine-1-carboximidamide hydrobromide, a molecule of interest to researchers in medicinal chemistry and drug development. While a detailed historical account...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Pyrrolidine-1-carboximidamide hydrobromide, a molecule of interest to researchers in medicinal chemistry and drug development. While a detailed historical account of the discovery of this specific hydrobromide salt is not extensively documented in publicly available literature, this document elucidates its chemical nature, outlines a robust synthesis protocol based on established chemical principles, and discusses its significance within the broader context of related compounds.

Introduction: The Convergence of a Privileged Scaffold and a Bioactive Moiety

Pyrrolidine-1-carboximidamide hydrobromide emerges from the conjunction of two molecular components with profound significance in biological systems and pharmaceutical sciences: the pyrrolidine ring and the guanidinium group.

The pyrrolidine ring , a five-membered saturated heterocycle, is a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, ability to engage in hydrogen bonding, and presence in numerous natural products, such as the amino acid proline, make it a cornerstone in the design of novel therapeutics.[2] The pyrrolidine moiety is found in over 20 FDA-approved drugs, highlighting its versatility and importance in drug discovery.[1]

The guanidinium group , the protonated form of guanidine, is another critical functional group, most notably found in the amino acid arginine. Its ability to form strong, delocalized positive charges allows for potent electrostatic interactions with biological targets. Guanidine derivatives have a long history in medicine, with early uses in diabetes treatment and continued relevance in modern pharmaceuticals.

The combination of these two entities in Pyrrolidine-1-carboximidamide suggests a molecule with the potential for specific biological interactions, making it a subject of interest for scientific investigation.

Physicochemical Properties and Structural Elucidation

Pyrrolidine-1-carboximidamide hydrobromide is the hydrobromide salt of the parent compound, Pyrrolidine-1-carboximidamide. The salt form enhances stability and aqueous solubility, which is advantageous for handling and in biological assays.

PropertyValueSource
Parent Compound Pyrrolidine-1-carboximidamide
IUPAC Namepyrrolidine-1-carboximidamidePubChem CID: 2794597
Molecular FormulaC₅H₁₁N₃PubChem CID: 2794597
Molecular Weight113.16 g/mol PubChem CID: 2794597
Hydrobromide Salt Pyrrolidine-1-carboximidamide hydrobromide
Molecular FormulaC₅H₁₂BrN₃Inferred
Molecular Weight194.08 g/mol Inferred

Structural Diagram:

Caption: Chemical structure of Pyrrolidine-1-carboximidamide hydrobromide.

Synthesis of Pyrrolidine-1-carboximidamide Hydrobromide: A Methodical Approach

The synthesis of Pyrrolidine-1-carboximidamide hydrobromide can be logically approached in two primary stages: the guanidinylation of the pyrrolidine nitrogen and the subsequent formation of the hydrobromide salt. While various methods exist for guanidinylation, a common and effective approach involves the use of a protected guanylating agent.[3][4]

Proposed Synthesis Pathway

G Pyrrolidine Pyrrolidine Intermediate N,N'-Di-Boc-pyrrolidine-1-carboximidamide Pyrrolidine->Intermediate Guanidinylation GuanylatingAgent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine GuanylatingAgent->Intermediate Product_FreeBase Pyrrolidine-1-carboximidamide (Free Base) Intermediate->Product_FreeBase Deprotection Deprotection Acidic Deprotection (e.g., TFA in DCM) FinalProduct Pyrrolidine-1-carboximidamide Hydrobromide Product_FreeBase->FinalProduct Salt Formation SaltFormation Salt Formation (HBr in Ether)

Caption: Proposed synthesis workflow for Pyrrolidine-1-carboximidamide hydrobromide.

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of Pyrrolidine-1-carboximidamide hydrobromide, grounded in established chemical literature for guanidinylation and salt formation.

Part A: Synthesis of N,N'-Di-Boc-pyrrolidine-1-carboximidamide (Protected Intermediate)

  • Reaction Setup: To a solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add pyrrolidine (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude protected intermediate. Purification can be achieved by column chromatography on silica gel.

Part B: Deprotection to Yield Pyrrolidine-1-carboximidamide (Free Base)

  • Deprotection Reaction: Dissolve the purified N,N'-Di-Boc-pyrrolidine-1-carboximidamide (1.0 equivalent) in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise at 0 °C.

  • Reaction Completion and Isolation: Allow the reaction to warm to room temperature and stir until TLC indicates complete removal of the Boc protecting groups. The solvent and excess TFA are then removed under reduced pressure. The resulting residue is the trifluoroacetate salt of the product. To obtain the free base, the residue can be dissolved in a minimal amount of water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent. However, for direct salt formation, proceeding from the crude salt is often more efficient.

Part C: Formation of Pyrrolidine-1-carboximidamide Hydrobromide

  • Salt Formation: Dissolve the crude Pyrrolidine-1-carboximidamide (obtained after removal of TFA, as the trifluoroacetate salt or as the free base) in a minimal amount of a suitable solvent such as isopropanol or ether.

  • Precipitation: To this solution, add a solution of hydrogen bromide (HBr) in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr) dropwise with stirring.

  • Isolation and Drying: The hydrobromide salt will precipitate out of the solution. The solid is collected by filtration, washed with cold ether, and dried under vacuum to yield Pyrrolidine-1-carboximidamide hydrobromide as a solid.

Potential Applications and Future Directions

The unique structural combination of a pyrrolidine ring and a guanidinium group in Pyrrolidine-1-carboximidamide hydrobromide suggests several avenues for research and application:

  • Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, making it a potential inhibitor for enzymes that recognize arginine residues, such as certain proteases and kinases.

  • Receptor Agonism/Antagonism: The molecule could interact with receptors that have binding pockets accommodating cyclic amines and positively charged groups.

  • Antimicrobial Activity: Guanidinium-containing compounds are known for their antimicrobial properties, and this molecule could be explored for similar activity.

Further research would involve in-vitro and in-vivo studies to determine the biological activity and potential therapeutic applications of Pyrrolidine-1-carboximidamide hydrobromide.

Conclusion

While the specific discovery and history of Pyrrolidine-1-carboximidamide hydrobromide are not prominently detailed in scientific literature, its chemical structure, rooted in the well-established pyrrolidine and guanidine pharmacophores, provides a strong basis for its scientific interest. The synthesis, achievable through standard organic chemistry techniques, opens the door for its further investigation as a potential modulator of biological systems. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related molecules.

References

  • Wikipedia. Pyrrolidine. [Link]

  • Goodman, M., et al. (1998). Conversion of di-Boc-triflylguanidine or di-CBz-triflylguanidine by treatment with primary and secondary amines to give different guanidines. RSC Publishing.
  • Ju, Y., & Varma, R. S. (2006).
  • Chand, P., et al. (2025). Zanamivir is drug containing guanidine moiety and is effective against all types of flu.
  • Bakka, T. A., & Gautun, O. R. (2016). Simple generalized reaction conditions for the conversion of primary aliphatic amines to surfactant-like guanidine salts with 1H-pyrazole carboxamidine hydrochloride. Taylor & Francis Online.
  • Linton, B. R., et al. (2000). The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides, or utilizes thioureas. J. Org. Chem., 65, 1566-1568.
  • PrepChem.com. (n.d.). Preparation of pyrrolidine. [Link]

  • Shan, et al. (2022). α-chiral pyrrolidine derivatives via a highly diastereoselective, two-step continuous flow protocol.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • PubChem. (n.d.). Pyrrolidine-1-carboximidamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Pyrrolidine-1-carboximidamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Guanidine. [Link]

  • Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Wikipedia. (n.d.). Guanidine. [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Pyrrolidine-1-carboximidamide Hydrobromide

This document provides a detailed technical guide for the spectroscopic characterization of Pyrrolidine-1-carboximidamide hydrobromide. As direct, comprehensive experimental data for this specific salt is not aggregated...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for the spectroscopic characterization of Pyrrolidine-1-carboximidamide hydrobromide. As direct, comprehensive experimental data for this specific salt is not aggregated in a single public repository, this guide adopts a predictive and pedagogical approach. It outlines the expected spectroscopic signatures based on fundamental chemical principles and established data for analogous structures. This methodology provides researchers, scientists, and drug development professionals with a robust framework for identifying and verifying the synthesis of this compound.

The guide is structured to provide not only the predicted data but also the underlying scientific rationale for these predictions. Furthermore, it includes detailed, field-proven protocols for acquiring high-quality spectroscopic data, ensuring that practitioners can confidently generate and interpret their own results.

Molecular Structure and Overview

Pyrrolidine-1-carboximidamide is a guanidinium-like compound featuring a five-membered pyrrolidine ring attached to a carboximidamide group. In the hydrobromide salt form, the basic carboximidamide group is protonated, forming a resonance-stabilized cation, with bromide as the counter-anion. Understanding this structure is fundamental to predicting its spectroscopic behavior.

The cationic head group, with its delocalized positive charge across two nitrogen atoms and a central carbon, significantly influences the electronic environment of the entire molecule. This influence is directly observable in NMR, IR, and MS analyses.

Figure 1: Chemical structure of the Pyrrolidine-1-carboximidamide cation with its bromide counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Pyrrolidine-1-carboximidamide hydrobromide, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the preferred solvent. Its ability to form hydrogen bonds is weaker than protic solvents like D₂O, which slows down the rate of proton exchange for the N-H protons.[1] This allows for their observation as distinct, albeit often broad, signals.[1]

Signal Prediction and Interpretation:

  • δ ~ 7.5 - 8.5 ppm (Broad Singlet, 4H): These signals are assigned to the four protons on the two nitrogen atoms of the carboximidamide group (-C(=NH₂)NH₂). The positive charge and resonance delocalization deshield these protons significantly, shifting them downfield. Their broadness is a result of rapid chemical exchange and quadrupolar coupling with the ¹⁴N nuclei.[2][3] The chemical shift of these exchangeable protons is highly dependent on factors like concentration, temperature, and residual water content.[2][4][5]

  • δ ~ 3.3 - 3.5 ppm (Triplet or Multiplet, 4H): These protons are on the two carbons of the pyrrolidine ring directly attached to the nitrogen atom (Cα). The electronegative nitrogen atom deshields these protons, shifting them downfield relative to a standard alkane. They are expected to couple with the adjacent Cβ protons, likely resulting in a triplet or a more complex multiplet.

  • δ ~ 1.8 - 2.0 ppm (Multiplet, 4H): These protons are on the two central carbons of the pyrrolidine ring (Cβ). They are further from the electron-withdrawing nitrogen and are therefore more shielded, appearing upfield. They will be split by the neighboring Cα protons, resulting in a multiplet.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Signal Prediction and Interpretation:

  • δ ~ 157 ppm: This signal corresponds to the central carbon of the protonated carboximidamide group (C=N). This carbon is double-bonded to two electronegative nitrogen atoms and carries a partial positive charge, resulting in significant deshielding and a large downfield chemical shift.

  • δ ~ 45 ppm: This signal is assigned to the two equivalent carbons of the pyrrolidine ring directly bonded to the nitrogen (Cα). The electronegativity of the attached nitrogen causes a downfield shift compared to a simple alkane.

  • δ ~ 25 ppm: This signal represents the two equivalent carbons in the middle of the pyrrolidine ring (Cβ). Being further from the nitrogen, they are more shielded and appear further upfield.

Predicted Spectroscopic Data Summary
Technique Predicted Signals / Peaks
¹H NMR (DMSO-d₆)~ 8.0 ppm (br s, 4H, -NH₂), ~3.4 ppm (m, 4H, N-CH₂), ~1.9 ppm (m, 4H, -CH₂-)
¹³C NMR (DMSO-d₆)~ 157 ppm (C=N), ~ 45 ppm (N-CH₂), ~ 25 ppm (-CH₂-)
IR (ATR)3300-3100 cm⁻¹ (N-H stretch), 2950-2850 cm⁻¹ (C-H stretch), ~1660 cm⁻¹ (C=N stretch)
MS (ESI+)m/z 114.10 ([M+H]⁺, C₅H₁₂N₃⁺)
Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of Pyrrolidine-1-carboximidamide hydrobromide in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Before data acquisition, the instrument must be properly tuned and the magnetic field shimmed on the sample to ensure homogeneity.

  • ¹H NMR Acquisition:

    • Experiment: A standard single-pulse experiment is typically sufficient.

    • Pulse Width: Calibrate a 90° pulse width for the specific probe and sample.[6]

    • Relaxation Delay (d1): Set to at least 1 second. For quantitative measurements, this should be extended to 5 times the longest T1 relaxation time.

    • Number of Scans (ns): Typically 8 to 16 scans are adequate for a sample of this concentration.

    • Spectral Width: Set to cover a range from -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Experiment: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

    • Pulse Width: A 30° pulse is often used to reduce relaxation delays.

    • Relaxation Delay (d1): 2 seconds is a standard starting point.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 512 to 2048 scans, depending on concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of key bonds.

Predicted IR Spectrum (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[7]

  • 3300 - 3100 cm⁻¹ (Strong, Broad): This region is characteristic of N-H stretching vibrations.[8][9] The broadening is due to extensive hydrogen bonding in the solid state. The signal arises from the N-H bonds of the protonated carboximidamide group.

  • 2950 - 2850 cm⁻¹ (Medium): These absorptions are due to the symmetric and asymmetric C-H stretching vibrations of the CH₂ groups in the pyrrolidine ring.[9]

  • ~1660 cm⁻¹ (Strong): This sharp, strong absorption is highly characteristic of the C=N stretching vibration of the protonated guanidinium-like group.[10] Its high intensity is due to the large change in dipole moment during the vibration.

  • ~1450 cm⁻¹ (Medium): This peak can be attributed to CH₂ scissoring (bending) vibrations within the pyrrolidine ring.

Experimental Protocol: ATR-FTIR Data Acquisition
  • Background Collection: Before analyzing the sample, a background spectrum must be collected with the ATR crystal clean and uncovered.[11] This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid Pyrrolidine-1-carboximidamide hydrobromide powder directly onto the ATR crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.[12]

  • Data Collection: Acquire the spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.[12]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum (ESI+)

Rationale for Technique Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for pre-charged or easily ionizable molecules in solution.[13][14] Since the hydrobromide salt exists as an ion pair, ESI in positive ion mode (ESI+) is the perfect method to transfer the Pyrrolidine-1-carboximidamide cation into the gas phase for analysis.[13][15]

  • Expected Molecular Ion: The analysis will detect the cationic part of the salt. The molecular formula of the cation is C₅H₁₂N₃⁺.

    • Predicted m/z: 114.1031 (Monoisotopic mass)

  • Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced in the collision cell (MS/MS). A logical fragmentation pathway involves the cleavage of the C-N bond connecting the pyrrolidine ring to the carboximidamide group. This would result in characteristic fragment ions.

G parent [C₅H₁₂N₃]⁺ m/z = 114.10 frag1 [C₄H₈N]⁺ m/z = 70.07 parent->frag1 - CH₄N₂ frag2 [CH₄N₂] (Neutral Loss) MW = 44.04 parent->frag2

Figure 2: A plausible fragmentation pathway for the Pyrrolidine-1-carboximidamide cation in MS/MS analysis.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the analyte remains protonated.

  • Infusion: The sample solution can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Capillary Voltage: Typically set between 3.0 and 4.0 kV.[13]

    • Drying Gas: Nitrogen gas flow is used to assist in desolvation. The temperature is typically set between 250-350 °C.

    • Nebulizer Gas: Nitrogen is also used to help form a fine spray.

    • Mass Range: Scan a range appropriate for the expected ion, for example, m/z 50-300.

  • Data Analysis: The resulting spectrum will show the relative abundance of ions versus their m/z ratio. The most prominent peak should correspond to the [M+H]⁺ ion of the free base, which is the cation itself.

Conclusion

This guide provides a predictive but comprehensive framework for the spectroscopic analysis of Pyrrolidine-1-carboximidamide hydrobromide. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, and by following the detailed experimental protocols, researchers can effectively confirm the identity, structure, and purity of their synthesized material. The causality behind each spectral feature is linked directly to the molecular structure, providing a self-validating system for analysis.

References

  • University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition. Available from: [Link]

  • Kee, Y. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 8(11), 15-20. Available from: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. (2023). Available from: [Link]

  • Mandal, S., & Boyd, S. (2012). Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method. Journal of Chemical Education, 89(10), 1324-1327. Available from: [Link]

  • University of York. IR frequency table. Available from: [Link]

  • UCLA Chemistry & Biochemistry. IR Absorption Table. Available from: [Link]

  • Ravan, M., & Fuguet, E. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Quora. Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. (2016). Available from: [Link]

  • LCGC International. Electrospray Ionization for Mass Spectrometry. Available from: [Link]

  • Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. (2022). Available from: [Link]

  • University of Idaho. fourier transform infrared spectroscopy. Available from: [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Dissolution of Pyrrolidine-1-carboximidamide Hydrobromide for Experimental Use: An Application Guide

This comprehensive guide provides detailed protocols and technical insights for the dissolution of Pyrrolidine-1-carboximidamide hydrobromide, a key reagent in various research and drug development applications. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and technical insights for the dissolution of Pyrrolidine-1-carboximidamide hydrobromide, a key reagent in various research and drug development applications. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biomedical fields, offering a framework for preparing this compound for experimental use with an emphasis on scientific integrity and procedural accuracy.

Introduction to Pyrrolidine-1-carboximidamide Hydrobromide

Pyrrolidine-1-carboximidamide and its salts are derivatives of pyrrolidine, a versatile scaffold in medicinal chemistry.[1] These compounds are of significant interest due to their potential biological activities. The hydrobromide salt of Pyrrolidine-1-carboximidamide provides a stable, crystalline solid that is often more amenable to handling and formulation than the free base. Proper dissolution is the foundational step for any downstream experiment, ensuring reproducibility and accuracy of results. This guide will detail the best practices for achieving complete dissolution and maintaining the stability of the resulting solutions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of Pyrrolidine-1-carboximidamide hydrobromide is essential for its effective use. While specific experimental data for the hydrobromide salt is limited, we can infer some properties from its structure and data available for the parent compound and its hydrochloride salt.

Table 1: Physicochemical Properties of Pyrrolidine-1-carboximidamide and its Salts

PropertyPyrrolidine-1-carboximidamidePyrrolidine-1-carboximidamide HydrochloridePyrrolidine-1-carboximidamide Hydrobromide
Molecular Formula C₅H₁₁N₃C₅H₁₂ClN₃C₅H₁₂BrN₃
Molecular Weight 113.16 g/mol 149.62 g/mol 194.07 g/mol
Appearance Data not availableSolid (inferred)Solid (inferred)
CAS Number 13932-58-6[2]49755-46-6175277-39-1[3][4]
Predicted Solubility Likely soluble in polar solventsLikely soluble in waterLikely soluble in water and other polar solvents
Safety and Handling

As with any chemical reagent, appropriate safety precautions must be observed when handling Pyrrolidine-1-carboximidamide hydrobromide.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood.[5][6]

  • Hygroscopic Nature: While not explicitly documented, hydrobromide salts can be hygroscopic. Store the compound in a tightly sealed container in a cool, dry place.[5][7]

Dissolution Protocols

The choice of solvent is critical and depends on the specific requirements of the downstream application, such as cell-based assays, in vivo studies, or analytical measurements.

General Considerations Before Dissolution
  • Purity of the Compound: Ensure the purity of the Pyrrolidine-1-carboximidamide hydrobromide using the supplier's certificate of analysis.

  • Solvent Quality: Use high-purity, sterile solvents appropriate for the intended experiment (e.g., nuclease-free water for molecular biology applications, cell culture grade DMSO for cell-based assays).

  • Small-Scale Solubility Test: Before preparing a large stock solution, it is highly recommended to perform a small-scale solubility test to determine the approximate solubility in the chosen solvent.

Recommended Solvents

Based on the chemical structure (a polar, salt form), the following solvents are recommended for initial testing:

  • Deionized Water: The hydrobromide salt is expected to be readily soluble in water. This is the preferred solvent for many biological applications.

  • Phosphate-Buffered Saline (PBS): For applications requiring physiological pH and ionic strength, PBS is a suitable solvent.

  • Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions of organic compounds for in vitro studies.[8]

  • Ethanol: Can be used as a co-solvent or for specific applications where an ethanolic solution is required.

Table 2: Recommended Solvents and Considerations

SolventRecommended UseProsCons
Deionized Water General in vitro and in vivo applicationsBiocompatible, inexpensivePotential for microbial growth in non-sterile solutions
PBS (pH 7.4) Cell-based assays, in vivo studiesMaintains physiological pH and osmolarityLimited shelf life, potential for precipitation with some compounds
DMSO High-concentration stock solutions for in vitro assaysHigh solubilizing power for many organic compoundsCan be toxic to cells at higher concentrations (>0.5-1%)
Ethanol Specific analytical or formulation needsVolatile, can be easily removedCan be toxic to cells, may denature proteins
Step-by-Step Protocol for Preparing a Stock Solution

This protocol provides a general framework. The exact concentrations should be adapted to the specific experimental needs.

Objective: To prepare a 10 mM stock solution of Pyrrolidine-1-carboximidamide hydrobromide.

Materials:

  • Pyrrolidine-1-carboximidamide hydrobromide (MW: 194.07 g/mol )

  • Chosen solvent (e.g., sterile deionized water)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 194.07 g/mol x 1000 mg/g = 1.9407 mg

  • Weigh the compound: Carefully weigh 1.94 mg of Pyrrolidine-1-carboximidamide hydrobromide using an analytical balance.

  • Dissolution:

    • Add the weighed compound to a sterile tube.

    • Add 1 mL of the chosen solvent.

  • Mixing:

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • Visually inspect for any undissolved particles.

  • Assisted Dissolution (if necessary):

    • If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication in a water bath can be applied. Avoid excessive heating, which may degrade the compound.

  • Sterilization (for biological applications):

    • If the solution is prepared in a non-sterile solvent and intended for cell culture, it should be filter-sterilized through a 0.22 µm syringe filter.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be determined empirically.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution in the appropriate experimental buffer or medium.

Example: To prepare a 100 µM working solution from a 10 mM stock solution:

  • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM) x V₁ = (100 µM) x (desired final volume)

    • For a final volume of 1 mL, V₁ = (100 µM x 1 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Add 10 µL of the 10 mM stock solution to 990 µL of the experimental buffer or medium.

Visualizing the Workflow

The following diagrams illustrate the key decision-making and procedural steps for dissolving Pyrrolidine-1-carboximidamide hydrobromide.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps Start Start Weigh_Compound Weigh Compound Start->Weigh_Compound Add_Solvent Add Solvent Weigh_Compound->Add_Solvent Vortex Vortex Add_Solvent->Vortex Check_Solubility Fully Dissolved? Vortex->Check_Solubility Assisted_Dissolution Gentle Warming / Sonication Check_Solubility->Assisted_Dissolution No Filter_Sterilize Filter Sterilize (if needed) Check_Solubility->Filter_Sterilize Yes Assisted_Dissolution->Vortex Aliquot_Store Aliquot and Store at -20°C / -80°C Filter_Sterilize->Aliquot_Store

Caption: Workflow for dissolving Pyrrolidine-1-carboximidamide hydrobromide.

Solvent_Choice Experiment_Type Experimental Application In_Vitro In Vitro Assay Experiment_Type->In_Vitro In_Vivo In Vivo Study Experiment_Type->In_Vivo Analytical Analytical Chemistry Experiment_Type->Analytical Cell_Based Cell-Based In_Vitro->Cell_Based Biochemical Biochemical In_Vitro->Biochemical PBS PBS In_Vivo->PBS Water Water Analytical->Water Ethanol Ethanol Analytical->Ethanol Cell_Based->PBS DMSO DMSO Cell_Based->DMSO (for stock) Biochemical->Water

Caption: Decision tree for solvent selection based on experimental application.

Conclusion

The successful dissolution of Pyrrolidine-1-carboximidamide hydrobromide is a prerequisite for reliable and reproducible experimental outcomes. This guide provides a scientifically grounded framework for preparing solutions of this compound. Researchers are encouraged to perform small-scale solubility tests and to validate the stability of their solutions under their specific experimental conditions. Adherence to these protocols and safety guidelines will ensure the effective and safe use of Pyrrolidine-1-carboximidamide hydrobromide in research and development.

References

  • Di S., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. International Journal of Molecular Sciences, 24(13), 11158. [Link]

  • PubChem. (n.d.). Pyrrolidine-1-carboximidamide. National Center for Biotechnology Information. [Link]

  • HXCHEM. (n.d.). Pyrrolidine-1-carboximidamide hydrobromide/CAS:175277-39-1. [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. [Link]

  • Gao, C., et al. (2020). Solubility of d‑Histidine in Aqueous Cosolvent Mixtures of N,N‑Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N‑Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect. Journal of Chemical & Engineering Data, 65(3), 1362–1373. [Link]

  • Kar, S., et al. (2012). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 8, 1233–1237. [Link]

  • Fevig, J. M., et al. (1999). Preparation of pyrrolidine and isoxazolidine benzamidines as potent inhibitors of coagulation factor Xa. Bioorganic & Medicinal Chemistry Letters, 9(8), 1195–1200. [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. [Link]

Sources

Application

Application Notes & Protocols: The Rise of Chiral Pyrrolidine-Guanidinium Catalysts in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of enantiomerically pure compounds in pharmaceutical and materials science has catalyzed the development of novel and efficient catal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enantiomerically pure compounds in pharmaceutical and materials science has catalyzed the development of novel and efficient catalytic systems. Among these, chiral organocatalysts have emerged as a powerful tool, offering a robust alternative to traditional metal-based catalysts. This guide delves into the burgeoning field of chiral guanidine catalysis, with a specific focus on catalysts incorporating the pyrrolidine scaffold. While the specific entity, Pyrrolidine-1-carboximidamide hydrobromide, lacks documented applications in stereoselective synthesis, the broader class of chiral pyrrolidine-guanidinium catalysts has proven to be a versatile and potent platform for a multitude of asymmetric transformations.[1][2][3]

This document serves as a detailed technical guide, providing insights into the mechanistic underpinnings, practical applications, and detailed protocols for leveraging these powerful catalysts in stereoselective synthesis.

The Guanidinium Moiety: A Powerhouse for Asymmetric Catalysis

The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, possesses a unique combination of properties that make it an exceptional functional group for organocatalysis.[1][2] Its profound basicity, which is significantly higher than that of amines and other common organic bases, allows for the deprotonation of even weakly acidic prochiral substrates, thereby generating reactive nucleophiles under mild conditions.[3]

Furthermore, upon protonation, the resulting guanidinium cation is an excellent hydrogen-bond donor. This dual-functionality is the cornerstone of its catalytic efficacy, enabling the catalyst to simultaneously activate both the nucleophile (through deprotonation) and the electrophile (through hydrogen bonding), thereby orchestrating a highly organized and stereoselective transition state.[3][4] The incorporation of a chiral scaffold, such as the readily available and stereochemically rich pyrrolidine ring, imparts the necessary asymmetry to the catalyst, allowing for the effective transfer of chirality to the product.[5][6]

Mechanism of Action: A Symphony of Non-Covalent Interactions

The stereochemical outcome of a reaction catalyzed by a chiral pyrrolidine-guanidinium catalyst is dictated by a complex interplay of non-covalent interactions within the transition state. The catalyst, substrate, and electrophile assemble into a highly ordered ternary complex, where the stereoselectivity is governed by the facial bias imposed by the chiral catalyst.

A general mechanistic pathway for a guanidine-catalyzed Michael addition is depicted below:

Guanidine-Catalyzed Michael Addition cluster_0 Catalytic Cycle Catalyst Catalyst Activated_Nucleophile Chiral Enolate-Guanidinium Ion Pair Catalyst->Activated_Nucleophile Deprotonation Substrate Prochiral Nucleophile (e.g., 1,3-Dicarbonyl) Substrate->Activated_Nucleophile Transition_State Diastereomeric Transition State Assembly Activated_Nucleophile->Transition_State Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Transition_State Product_Catalyst_Complex Product-Catalyst Complex Transition_State->Product_Catalyst_Complex C-C Bond Formation Product_Catalyst_Complex->Catalyst Regeneration Product Enantioenriched Product Product_Catalyst_Complex->Product Release Michael_Addition_Scheme Reactants 1,3-Dicarbonyl + Nitroalkene Catalyst Chiral Guanidine Catalyst (1-10 mol%) Reactants->Catalyst Solvent Toluene, 0 °C to rt Catalyst->Solvent Product Enantioenriched Michael Adduct Solvent->Product

Figure 2. General scheme for a chiral guanidine-catalyzed Michael addition.

Materials:

  • Chiral binaphthyl-derived guanidine catalyst (e.g., (R)-2,2'-Bis(N,N'-dicyclohexylguanidino)-1,1'-binaphthyl)

  • 1,3-Dicarbonyl compound (e.g., dibenzoylmethane)

  • β-Nitrostyrene

  • Anhydrous toluene

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the chiral guanidine catalyst (e.g., 0.02 mmol, 5 mol%).

  • Add the 1,3-dicarbonyl compound (0.4 mmol, 1.0 equiv) and the β-nitrostyrene (0.44 mmol, 1.1 equiv).

  • Add anhydrous toluene (1.0 mL) to the vial.

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Outcome:

This reaction typically affords the Michael adduct in high yield (>90%) and with excellent enantioselectivity (>95% ee).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the catalyst and reagents by atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can compete with the substrate for binding to the catalyst and can also protonate the enolate intermediate, leading to a decrease in yield and enantioselectivity.

  • Low Temperature: Lowering the reaction temperature often enhances the stereoselectivity by favoring the more ordered transition state.

  • Catalyst Loading: Typically, 1-10 mol% of the catalyst is sufficient to achieve a good reaction rate and high stereoselectivity.

Protocol 2: Synthesis of a Chiral Pyrrolidine-Guanidine Catalyst

The synthesis of chiral guanidine catalysts often involves the reaction of a chiral amine with a guanidinylating agent.

Workflow for Catalyst Synthesis:

Catalyst_Synthesis_Workflow Start Chiral Diamine Precursor (e.g., from Chiral Pool) Step1 Reaction with Guanidinylating Agent (e.g., N,N'-Di-Boc-thiourea) Start->Step1 Step2 Activation (e.g., Mukaiyama's Reagent) Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Deprotection (if necessary) Step3->Step4 End Chiral Pyrrolidine-Guanidine Catalyst Step4->End

Figure 3. A general workflow for the synthesis of a chiral pyrrolidine-guanidine catalyst.

Data Summary

The following table summarizes representative results for the asymmetric Michael addition reaction catalyzed by a chiral guanidine catalyst.

Entry1,3-Dicarbonyl CompoundNitroalkeneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)Reference
1Dibenzoylmethaneβ-Nitrostyrene50129598[7]
2Acetylacetoneβ-Nitrostyrene10rt249290[7]
3Dimethyl malonate(E)-1-Nitro-3-phenylprop-1-ene5-20488896[7]

Conclusion

Chiral pyrrolidine-guanidinium catalysts represent a powerful and versatile tool for stereoselective synthesis. Their strong basicity and ability to act as hydrogen-bond donors enable the activation of a wide range of substrates and the construction of complex chiral molecules with high levels of stereocontrol. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve optimal performance in a given transformation. As the field of organocatalysis continues to evolve, it is anticipated that chiral pyrrolidine-guanidinium catalysts will play an increasingly important role in the efficient and sustainable synthesis of enantiomerically pure compounds for a wide range of applications, from drug discovery to materials science.

References

  • Dong, S., Feng, X., & Liu, X. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(23), 8525-8540. [Link]

  • Ishikawa, T., & Kumamoto, T. (2006). Guanidine chemistry. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 126(8), 587-603. [Link]

  • Alcaro, S., Artese, A., & Costa, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(21), 6479. [Link]

  • Terada, M. (2009). Chiral guanidine catalyzed enantioselective reactions. Chemical communications (Cambridge, England), (20), 2843–2852. [Link]

  • García-García, P., Ladépêche, S., & Nájera, C. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. The Beilstein journal of organic chemistry, 13, 568–576. [Link]

  • Li, G., & Wu, J. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers, 7(12), 2311-2333. [Link]

  • Terada, M., Ube, H., & Yagura, Y. (2006). Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. Journal of the American Chemical Society, 128(5), 1454–1455. [Link]

  • Quintavalla, A., & Carboni, D. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(19), 6297. [Link]

  • Sohtome, Y., Tanatani, A., Hashimoto, Y., & Nagasawa, K. (2004). Chapter 23. Chiral Guanidines as Asymmetric Organocatalysts. In Chiral Amine Synthesis (pp. 331-344). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Dong, S., Feng, X., & Liu, X. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(23), 8525-8540. [Link]

  • Wang, Y., Zhang, J., & Wang, J. (2023). Theoretical Study on Cooperation Catalysis of Chiral Guanidine/Copper(I) in Asymmetric Azide–Alkyne Cycloaddition/[2 + 2] Cascade Reaction. The Journal of Organic Chemistry, 88(15), 10565–10574. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common problems in Pyrrolidine-1-carboximidamide hydrobromide experiments

Welcome to the technical support center for Pyrrolidine-1-carboximidamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyrrolidine-1-carboximidamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimentation with this versatile reagent.

Introduction to Pyrrolidine-1-carboximidamide Hydrobromide

Pyrrolidine-1-carboximidamide hydrobromide is a guanidinium salt that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and molecules with therapeutic potential. The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, imparts unique reactivity and physical properties to the molecule. However, these same properties can also present challenges in experimental design and execution. This guide aims to provide practical solutions to common problems, grounded in the fundamental principles of organic chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of Pyrrolidine-1-carboximidamide hydrobromide in a question-and-answer format, providing detailed explanations and actionable solutions.

Reaction Issues

Question 1: My reaction with Pyrrolidine-1-carboximidamide hydrobromide is sluggish or shows no conversion. What are the likely causes and how can I resolve this?

Answer:

Several factors can contribute to low reactivity. Let's break down the potential causes and solutions:

  • Insufficient Basicity: While the guanidine moiety is a strong base, in its hydrobromide salt form, it is protonated and non-nucleophilic. For reactions where the guanidine needs to act as a nucleophile or a base, it must be deprotonated.

    • Solution: Add a suitable non-nucleophilic base to your reaction mixture to liberate the free guanidine. The choice of base is critical and depends on the solvent and other reactants. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The stoichiometry of the added base should be at least equivalent to the amount of Pyrrolidine-1-carboximidamide hydrobromide used.

  • Solubility Issues: Guanidinium salts are often highly polar and may have limited solubility in common organic solvents.[1][2] If the reagent does not dissolve, the reaction will be heterogeneous and slow.

    • Solution:

      • Solvent Screening: Test the solubility of Pyrrolidine-1-carboximidamide hydrobromide in a range of polar aprotic solvents such as DMF, DMSO, or NMP.[2]

      • Phase-Transfer Catalysis: If a non-polar solvent is required for your reaction, consider using a phase-transfer catalyst to facilitate the transport of the ionic guanidinium species into the organic phase.

  • Steric Hindrance: The pyrrolidine ring can introduce steric bulk, which may hinder its approach to a sterically congested reaction center.[3]

    • Solution: If you suspect steric hindrance is the issue, you may need to modify your reaction conditions to be more forcing (e.g., higher temperature, longer reaction time). However, be mindful of potential side reactions at elevated temperatures.

Question 2: I am observing the formation of unexpected side products in my reaction. What are the common side reactions of guanidines?

Answer:

Guanidines are generally stable, but under certain conditions, side reactions can occur:

  • Reaction with Electrophiles: The free guanidine is a strong nucleophile and can react with various electrophiles. If your reaction mixture contains multiple electrophilic sites, you may see a loss of selectivity.

    • Solution: Protect other electrophilic functional groups in your starting materials before introducing the guanidine.

  • Guanidinylation of Amines: In peptide synthesis, for example, the activating agents for carboxylic acids (like HATU, which is a guanidinium salt) can sometimes react with the N-terminal amine of a peptide, leading to a guanidinylated side product that terminates chain elongation.[4]

    • Solution: Carefully control the stoichiometry of your coupling reagents and consider using alternative activators if this side reaction is prevalent.

  • Hydrolysis: While generally stable, the carboximidamide group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, leading to the formation of a urea derivative.

    • Solution: Maintain your reaction at a moderate pH and temperature whenever possible. If acidic or basic conditions are required, try to perform the reaction at a lower temperature for a longer duration.

Workflow & Troubleshooting Diagram

Below is a general workflow for a reaction involving Pyrrolidine-1-carboximidamide hydrobromide and a troubleshooting decision tree for low yield.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Pyrrolidine-1-carboximidamide hydrobromide in a suitable polar aprotic solvent (e.g., DMF). B Add a non-nucleophilic base (e.g., DIPEA) to liberate the free guanidine. A->B C Add other reactants and reagents to the mixture. B->C D Heat the reaction mixture to the desired temperature and monitor progress by TLC or LC-MS. C->D E Quench the reaction and perform an aqueous work-up. D->E F Extract the product with a suitable organic solvent. E->F G Purify the product by recrystallization or chromatography. F->G

Caption: A general experimental workflow for reactions using Pyrrolidine-1-carboximidamide hydrobromide.

troubleshooting_low_yield start Low reaction yield or incomplete conversion q1 Was a base added to neutralize the hydrobromide salt? start->q1 sol1 Add at least 1 equivalent of a non-nucleophilic base (e.g., DIPEA) and repeat the reaction. q1->sol1 No q2 Are all reactants fully dissolved? q1->q2 Yes a1_yes Yes a1_no No sol2 Screen for a more suitable solvent (e.g., DMF, DMSO) or consider phase-transfer catalysis. q2->sol2 No q3 Is there evidence of product degradation? q2->q3 Yes a2_yes Yes a2_no No sol3 Lower the reaction temperature and extend the reaction time. Check for stability issues. q3->sol3 Yes end Consider alternative synthetic routes or consult further literature. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low reaction yield.

Purification Challenges

Question 3: I am having difficulty purifying my product, which is also a polar compound, from the reaction mixture containing Pyrrolidine-1-carboximidamide hydrobromide and its byproducts. What purification strategies are effective for such compounds?

Answer:

Purifying polar, ionic organic compounds can be challenging with standard silica gel chromatography. Here are several effective strategies:

  • Recrystallization: This is often the most effective method for purifying polar crystalline solids.

    • Procedure:

      • Dissolve your crude product in a minimum amount of a hot polar solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/ether).

      • Allow the solution to cool slowly to induce crystallization.

      • If no crystals form, try adding an anti-solvent (a solvent in which your product is insoluble) dropwise until the solution becomes cloudy, then allow it to stand.[5]

  • Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). It is ideal for separating polar compounds.

  • Ion-Exchange Chromatography: If your product is ionic, you can use an ion-exchange resin to capture it while allowing neutral impurities to pass through. The product can then be eluted by changing the pH or ionic strength of the eluent.

  • Washing/Trituration: If your product is a solid and the impurities are soluble in a particular solvent, you can wash or triturate the solid with that solvent to remove the impurities.

Table 1: Suggested Purification Techniques for Polar Organic Salts

Purification TechniquePrincipleBest Suited For
Recrystallization Difference in solubility of the compound and impurities at different temperatures.Crystalline solids with moderate to high purity.
Reverse-Phase Chromatography Partitioning between a non-polar stationary phase and a polar mobile phase.Polar and ionic compounds that are difficult to separate on normal-phase silica.
Ion-Exchange Chromatography Reversible exchange of ions between a solid phase (resin) and a liquid phase.Ionic compounds, separation from neutral or oppositely charged species.
Trituration Washing a solid with a solvent in which the desired compound is insoluble, but impurities are soluble.Removing minor, more soluble impurities from a solid product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store Pyrrolidine-1-carboximidamide hydrobromide?

A1: Pyrrolidine-1-carboximidamide hydrobromide should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] It is advisable to protect it from moisture and light to prevent degradation. For long-term storage, refrigeration is recommended.

Q2: What is the solubility of Pyrrolidine-1-carboximidamide hydrobromide in common organic solvents?

A2: As a guanidinium salt, it is expected to be highly soluble in polar solvents and poorly soluble in non-polar solvents.[1]

Table 2: General Solubility of Guanidinium Salts

Solvent ClassExamplesExpected Solubility
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic DMF, DMSO, AcetonitrileModerate to High
Non-Polar Hexane, Toluene, DichloromethaneLow to Insoluble

Note: This is a general guideline. The actual solubility should be determined experimentally for your specific application.

Q3: How can I monitor the progress of my reaction involving Pyrrolidine-1-carboximidamide hydrobromide?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: Due to the high polarity of the starting material, you will likely need a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to get it to move on a silica plate.

  • LC-MS: This is the preferred method as it can handle polar, non-volatile compounds and provides mass information for the reactants and products, which is invaluable for identifying components of the reaction mixture.

Q4: What are the key safety precautions when handling Pyrrolidine-1-carboximidamide hydrobromide?

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Detailed Experimental Protocol: Guanylation of a Primary Amine

This protocol describes a general procedure for the guanylation of a primary amine using Pyrrolidine-1-carboximidamide hydrobromide.

Objective: To synthesize an N-substituted guanidine from a primary amine.

Materials:

  • Pyrrolidine-1-carboximidamide hydrobromide

  • Primary amine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Pyrrolidine-1-carboximidamide hydrobromide (1.0 eq).

    • Dissolve the solid in anhydrous DMF (approximately 0.5 M concentration).

    • Add the primary amine (1.0 eq) to the solution.

    • Add DIPEA (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction:

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction progress by LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (3x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure N-substituted guanidine.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[7][8]

Self-Validation Checkpoints:

  • Reaction Monitoring: An aliquot of the reaction mixture analyzed by LC-MS should show the disappearance of the starting amine peak and the appearance of a new peak corresponding to the mass of the desired product.

  • Work-up: The aqueous washes should remove the DMF and excess salts. The pH of the final aqueous wash should be neutral.

  • Purification: The purified product should appear as a single spot on TLC and a single peak in the LC-MS chromatogram.

  • Characterization: The NMR and HRMS data should be consistent with the expected structure of the N-substituted guanidine.

References

  • Ahmad, A., et al. (2020). Synthesis, Characterization and Biological Applications of New Guanidinium and Aminoguanidinium Salts of 6-Hydroxypyridine-3-Carboxylic Acid. Journal of Physical Organic Chemistry, 33(10), e4095. [Link]

  • Antol, I., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. International Journal of Molecular Sciences, 24(5), 4584. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Wikipedia contributors. (2023). Guanidinium chloride. Wikipedia, The Free Encyclopedia. [Link]

  • Ishikawa, T. (Ed.). (2009). Superbases for Organic Synthesis: Guanidines, Amidines and Phosphazenes. John Wiley & Sons.
  • Pask, C. M., & Whitney, J. M. (2020). Catalytic Reactions of Chiral Guanidines and Guanidinium Salts.
  • Mueller, R. S., et al. (2023). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period.
  • Ahmad, A., et al. (2021). New Guanidinium and Aminoguanidinim Salts of 2-Hydroxypyridine-3-carboxylic acid: Preparation and Spectral, Structural, Thermal, ADMET, Biological, and Molecular Docking Studies. Journal of Molecular Structure, 1225, 129116.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Solubility of Things. (n.d.). Guanidine. [Link]

  • Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034.
  • Wang, L., et al. (2020). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Journal of Molecular Liquids, 300, 112297.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49355-49363. [Link]

  • Heyda, J., et al. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(2), 863-870.
  • Various Authors. (2023). Purification of strong polar and basic compounds. Reddit. [Link]

  • Various Authors. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1.
  • ResearchGate. (2020). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49355-49363. [Link]

Sources

Optimization

Technical Support Center: Purification of Pyrrolidine-1-carboximidamide Hydrobromide

Welcome to the technical support center for the purification of Pyrrolidine-1-carboximidamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Pyrrolidine-1-carboximidamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific understanding and practical protocols to achieve high purity and yield in your experiments.

I. Understanding the Molecule and Potential Challenges

Pyrrolidine-1-carboximidamide hydrobromide is a salt, and its purification is governed by the principles of ionic compound chemistry in organic and aqueous media. The primary challenges in its purification often revolve around the selection of an appropriate solvent system for recrystallization, the removal of synthesis-related impurities, and ensuring the stability of the final product.

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification of Pyrrolidine-1-carboximidamide hydrobromide in a question-and-answer format.

Question 1: My purified Pyrrolidine-1-carboximidamide hydrobromide has low purity, with persistent impurities detected by HPLC. How can I improve its purity?

Answer:

Low purity is a common issue that can often be resolved by selecting the appropriate purification technique and optimizing the conditions.

Causality and Recommended Actions:

  • Inadequate Recrystallization Solvent: The choice of solvent is critical for effective purification by recrystallization.[1] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should remain soluble at all temperatures. For a hydrobromide salt like Pyrrolidine-1-carboximidamide hydrobromide, polar solvents are generally a good starting point. Pyrrolidinium-based salts have shown good solubility in alcohols like methanol and ethanol, as well as acetonitrile.[2]

    • Action: Perform a solvent screen with small amounts of your crude product to identify the optimal recrystallization solvent or solvent system. Good candidates to test include:

      • Isopropanol (IPA)

      • Ethanol

      • Methanol

      • Acetonitrile

      • Mixtures such as IPA/water or ethanol/diethyl ether.

  • Co-precipitation of Impurities: If impurities have similar solubility profiles to your product, they may co-precipitate during recrystallization.

    • Action: Consider a multi-step purification approach. For instance, an initial wash of the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be effective.[3] For non-polar impurities, a wash with a solvent like diethyl ether or ethyl acetate might be beneficial.

  • Presence of Unreacted Starting Materials or Side Products: The synthesis of guanidines can sometimes result in side products. For example, if a guanidinylating agent was used to react with pyrrolidine, unreacted starting materials or byproducts of the guanidinylating agent could be present.

    • Action: If the impurities are acidic or basic in nature, an acid-base extraction could be a viable purification step before recrystallization. However, given that the target compound is a salt, this must be approached with caution to avoid converting the product to its free base. A carefully controlled pH wash might be effective.

Question 2: I am experiencing a significant loss of product (low yield) during the recrystallization of Pyrrolidine-1-carboximidamide hydrobromide. What are the likely causes and how can I mitigate this?

Answer:

Low yield during recrystallization is often a result of suboptimal solvent choice or procedural missteps.

Causality and Recommended Actions:

  • Product is too soluble in the recrystallization solvent at low temperatures: This will result in a significant portion of your product remaining in the mother liquor.

    • Action: If you are using a single solvent, try a solvent mixture. Adding an "anti-solvent" (a solvent in which your product is insoluble) to a solution of your product in a good solvent can induce precipitation and improve yield. For example, if your product is dissolved in hot ethanol, the slow addition of diethyl ether until the solution becomes slightly cloudy, followed by cooling, can be effective.[4]

  • Using an excessive amount of solvent: Dissolving the crude product in too much hot solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield.

    • Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. It is better to add the solvent in small portions to the heated mixture until complete dissolution is achieved.[5]

  • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

    • Action: Ensure that the filtration apparatus (funnel and filter flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.

Question 3: My Pyrrolidine-1-carboximidamide hydrobromide appears to be degrading or changing color during purification or storage. What could be the cause and how can I prevent it?

Answer:

Degradation can be a concern, especially for compounds with functional groups susceptible to hydrolysis or oxidation.

Causality and Recommended Actions:

  • Hydrolysis: Guanidinium salts are generally stable; however, the carboximidamide group may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[6][7][8][9][10]

    • Action: During purification, avoid prolonged exposure to harsh pH conditions. If an aqueous solvent system is used for recrystallization, ensure the pH is near neutral. For long-term storage, keep the compound in a tightly sealed container in a cool, dry place, away from atmospheric moisture.

  • Oxidation: While the core structure is not highly prone to oxidation, trace impurities or exposure to air and light over time could potentially lead to discoloration.

    • Action: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using an amber-colored vial.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing Pyrrolidine-1-carboximidamide hydrobromide?

A1: Based on the properties of similar pyrrolidinium salts, isopropanol (IPA) or ethanol are excellent starting points for recrystallization.[2] They often provide a good balance of solubility at high temperatures and insolubility at low temperatures for polar organic salts. A small amount of water can be added to the alcohol to increase the solubility of the salt at higher temperatures if needed.

Q2: How can I confirm the purity of my final product?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of Pyrrolidine-1-carboximidamide hydrobromide.[11] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup. Purity is typically determined by the area percentage of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any impurities.

Q3: My compound is an oil and will not crystallize. What should I do?

A3: "Oiling out" instead of crystallizing is a common problem, often due to the presence of impurities or the use of an inappropriate solvent. Here are a few troubleshooting steps:

  • Try a different solvent: The current solvent may be too good of a solvent, even at low temperatures.

  • Use a solvent mixture: Dissolve the oil in a small amount of a good solvent and slowly add an anti-solvent.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of previously purified product to the solution to induce crystallization.

  • Cool the solution slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude Pyrrolidine-1-carboximidamide hydrobromide. Add a few drops of the chosen solvent (e.g., isopropanol).

  • Dissolution: Gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Scale-up: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Solvent Selection Guide
Solvent SystemSuitability for Pyrrolidine-1-carboximidamide hydrobromideNotes
Isopropanol (IPA) High Good starting point. May require heating to dissolve.
Ethanol High Similar to IPA, generally a good choice for polar salts.
Methanol Moderate-High May be too good of a solvent, potentially leading to lower yields.
Acetonitrile Moderate Can be effective, worth screening.
IPA/Water High Adding a small amount of water can improve solubility at high temperatures.
Ethanol/Diethyl Ether High A good solvent/anti-solvent system to induce crystallization.
Ethyl Acetate Low Likely to be a poor solvent; may be useful for washing impurities.
Hexanes Very Low Insoluble; useful for washing non-polar impurities.

V. Visualization of Purification Workflow

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Pyrrolidine-1-carboximidamide hydrobromide check_purity Check Purity (HPLC/NMR) start->check_purity high_purity High Purity (>98%) check_purity->high_purity Yes low_purity Low Purity (<98%) check_purity->low_purity No check_impurities Identify Impurities (if possible) low_purity->check_impurities recrystallization Recrystallization solvent_screen Solvent Screen (e.g., IPA, EtOH, MeCN) recrystallization->solvent_screen final_product Pure Product recrystallization->final_product polar_impurities Polar Impurities check_impurities->polar_impurities Polar nonpolar_impurities Non-polar Impurities check_impurities->nonpolar_impurities Non-polar polar_impurities->recrystallization wash Wash with Non-polar Solvent (e.g., Diethyl Ether) nonpolar_impurities->wash wash->recrystallization

Caption: Decision tree for selecting a purification strategy.

VI. References

  • Flinn Scientific. (2012). Hydrolysis of Salts. YouTube. Retrieved from [Link]

  • Gomes, P. A. C. (2022). New approaches to amino-pyrrolidine guanidine compounds. RUN. Retrieved from [Link]

  • Gontrani, L., et al. (2019). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Materials, 12(15), 2393. Retrieved from [Link]

  • Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from

  • Chemistry LibreTexts. (2021). Hydrolysis of Salts: Equations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794597, Pyrrolidine-1-carboximidamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Domańska, U., et al. (2011). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. International Journal of Molecular Sciences, 12(4), 2567-2580. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

  • AP Chemistry. (2020). Hydrolysis of Salts Lab with Net Ionic Equations. YouTube. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • WCLN. (2014). Hydrolysis of Salts - Chemistry. YouTube. Retrieved from [Link]

  • Knowledge UChicago. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]

Sources

Troubleshooting

Overcoming solubility issues with Pyrrolidine-1-carboximidamide hydrobromide

Welcome to the technical support center for Pyrrolidine-1-carboximidamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyrrolidine-1-carboximidamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimental work. As Senior Application Scientists, we have curated this information to ensure technical accuracy and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of Pyrrolidine-1-carboximidamide hydrobromide.

Q1: What are the general solubility characteristics of Pyrrolidine-1-carboximidamide hydrobromide?

Pyrrolidine-1-carboximidamide hydrobromide, as a salt of a guanidine derivative, is anticipated to be a polar molecule. The parent compound, pyrrolidine, is miscible with water and soluble in most organic solvents[1][2][3][4]. Guanidine and its salts are also known to be highly soluble in polar solvents[5]. Therefore, Pyrrolidine-1-carboximidamide hydrobromide is expected to be most soluble in polar protic and aprotic solvents.

Q2: I am having trouble dissolving Pyrrolidine-1-carboximidamide hydrobromide in water. What could be the issue?

While expected to be water-soluble, several factors can affect the dissolution of Pyrrolidine-1-carboximidamide hydrobromide in aqueous solutions:

  • Concentration: You may be exceeding the compound's solubility limit at the current temperature.

  • pH of the water: The pH of your water can influence the ionization state of the molecule, which in turn affects its solubility.

  • Purity of the compound: Impurities can significantly impact solubility.

  • Disproportionation: In some cases, hydrochloride or hydrobromide salts can convert to their less soluble free base form in solution, a phenomenon known as disproportionation[6][7].

Q3: Can I heat the solution to improve the solubility of Pyrrolidine-1-carboximidamide hydrobromide?

Yes, for many compounds, solubility increases with temperature[5]. Gentle heating can be an effective method to dissolve Pyrrolidine-1-carboximidamide hydrobromide. However, it is crucial to be aware of the compound's thermal stability. Prolonged exposure to high temperatures can lead to degradation. We recommend a stepwise increase in temperature and visual inspection for any signs of decomposition (e.g., color change).

Q4: Are there any recommended organic solvents for Pyrrolidine-1-carboximidamide hydrobromide?

Based on the properties of similar compounds like guanidine hydrochloride, polar organic solvents are good candidates.[8] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol are likely to be effective. DMSO is a particularly strong solvent for a wide range of organic and inorganic salts[9][10][11].

Q5: My Pyrrolidine-1-carboximidamide hydrobromide oiled out or formed a precipitate after initial dissolution. What should I do?

This can happen due to a few reasons:

  • Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable, leading to precipitation over time.

  • Solvent Evaporation: If you are using a volatile solvent, its evaporation can increase the concentration of your compound beyond its solubility limit.

  • Temperature Change: If you dissolved the compound at an elevated temperature, cooling it down can cause it to precipitate out.

  • pH Shift: A change in the pH of the solution can alter the compound's solubility.

To address this, you can try re-dissolving the compound with gentle heating and agitation, or consider using a co-solvent system to improve stability.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow to help you find the optimal solvent and conditions for your experiments with Pyrrolidine-1-carboximidamide hydrobromide.

Part 1: Solvent Screening

The first step is to identify a suitable solvent or solvent system. We recommend a small-scale, parallel screening approach.

Recommended Solvents for Initial Screening:

Solvent ClassRecommended SolventsExpected Solubility (Qualitative)Rationale
Polar Protic Deionized WaterHighThe hydrobromide salt structure suggests good interaction with protic solvents.
EthanolModerate to HighA common, less polar alternative to water.
MethanolModerate to HighSimilar to ethanol, but with higher polarity.
Polar Aprotic DMSO (Dimethyl Sulfoxide)HighAn excellent solvent for many salts and polar compounds.[9][10][11]
DMF (N,N-Dimethylformamide)HighAnother strong polar aprotic solvent.
Co-Solvents Water/Ethanol MixturesVariableCan modulate polarity to achieve desired solubility.
Water/DMSO MixturesHighDMSO can significantly enhance the aqueous solubility of organic molecules.[12]

Experimental Protocol for Solvent Screening:

  • Preparation: Weigh out a small, precise amount of Pyrrolidine-1-carboximidamide hydrobromide (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: Add a measured volume of each selected solvent to the vials to achieve a target concentration (e.g., 1 mg/mL).

  • Initial Observation: Vortex each vial at room temperature for 2 minutes and visually assess the solubility.

  • Incremental Dissolution Aids:

    • Sonication: If not fully dissolved, sonicate the vials for 10-15 minutes.

    • Heating: If sonication is insufficient, gently heat the vials in a water bath (start at 40°C and incrementally increase to 60°C if necessary).

  • Documentation: Record your observations at each step in a table similar to the one below.

Sample Solvent Screening Data Table:

SolventVisual Solubility (RT)Solubility after SonicationSolubility after Heating (40°C)Solubility after Heating (60°C)
WaterPartially SolubleMostly SolubleFully Soluble-
EthanolInsolublePartially SolubleMostly SolubleFully Soluble
DMSOFully Soluble---
DMFFully Soluble---
1:1 Water/EthanolPartially SolubleMostly SolubleFully Soluble-
Part 2: Optimizing Dissolution Conditions

Once you have identified a promising solvent, you may need to optimize the conditions to achieve your desired concentration and ensure solution stability.

dot

Caption: Workflow for optimizing dissolution conditions.

Protocol for pH Adjustment (for aqueous solutions):

The pH of the solution can significantly impact the solubility of ionizable compounds.

  • Prepare a Suspension: Create a suspension of your compound in water at the desired concentration.

  • Measure Initial pH: Use a calibrated pH meter to measure the initial pH of the suspension.

  • Titrate with Acid/Base:

    • If the compound is suspected to be more soluble at a lower pH, add a dilute solution of HCl (e.g., 0.1 M) dropwise while stirring and monitoring for dissolution.

    • If a higher pH is thought to improve solubility, use a dilute solution of NaOH (e.g., 0.1 M).

  • Record pH of Dissolution: Note the pH at which the compound fully dissolves. This pH should be maintained for your stock solutions.

Protocol for Utilizing Co-solvents:

Co-solvents can be used to fine-tune the polarity of the solvent system.

  • Initial Dissolution: Dissolve the compound in a small amount of the stronger solvent (e.g., DMSO).

  • Titrate with Weaker Solvent: Slowly add the weaker solvent (e.g., water or a buffer) to the solution while stirring.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, you have exceeded the solubility limit in that co-solvent mixture.

  • Determine Optimal Ratio: Experiment with different ratios of the two solvents to find the optimal mixture that keeps your compound in solution at the desired concentration.

Part 3: Addressing Solution Instability

If your compound dissolves initially but then precipitates, consider the following troubleshooting steps.

dot

solution_instability cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue { Issue: Precipitation After Initial Dissolution} cause1 Supersaturation issue->cause1 cause2 Temperature Fluctuation issue->cause2 cause3 Solvent Evaporation issue->cause3 cause4 pH Shift issue->cause4 solution1 Prepare fresh solutions daily. Avoid stock solutions if unstable. cause1->solution1 solution2 Store solutions at a constant temperature. Re-dissolve with gentle heat before use. cause2->solution2 solution3 Use tightly sealed vials. Prepare larger volumes to minimize evaporation effects. cause3->solution3 solution4 Use a buffered solvent system. cause4->solution4

Caption: Troubleshooting guide for solution instability.

References

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Retrieved from [Link]

  • Wikipedia. (2024). Pyrrolidine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Guanidine. Retrieved from [Link]

  • Google Patents. (n.d.). US5082968A - Method of preparing hexaalkylguanidinium salts.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda. Retrieved from [Link]

  • ResearchGate. (n.d.). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. Retrieved from [Link]

  • PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Retrieved from [Link]

  • MDPI. (2024). Positive Effects of Guanidinium Salt Post-Treatment on Multi-Cation Mixed Halide Perovskite Solar Cells. Retrieved from [Link]

  • Wikipedia. (2024). Guanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]

  • Scent.vn. (n.d.). Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • PMC. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). 123-75-1 CAS | PYRROLIDINE | Laboratory Chemicals | Article No. 05517. Retrieved from [Link]

  • PMC. (2024). Bicyclic guanidine superbase carboxylate salts for cellulose dissolution. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2013). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. National Center for Biotechnology Information. Retrieved from [Link]

  • Jetir.org. (n.d.). GUANIDINIUM LEAD BROMIDE THIN FILM FOR PEROVSKITE ABSORBER LAYER. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Pyrrolidine-1-carboximidamide Hydrobromide

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrrolidine-1-carboximidamide hydrobromide. It provides in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrrolidine-1-carboximidamide hydrobromide. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry and practical laboratory experience. Our aim is to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of Pyrrolidine-1-carboximidamide hydrobromide, offering causative explanations and actionable solutions.

Q1: My yield of Pyrrolidine-1-carboximidamide hydrobromide is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis can often be attributed to several factors, ranging from incomplete reactions to product degradation. A systematic approach to identifying the root cause is crucial.

Possible Causes and Mitigation Strategies:

  • Incomplete Reaction: The guanylation of pyrrolidine is a nucleophilic substitution reaction that may not proceed to completion if the reaction conditions are not optimal.

    • Causality: The nucleophilicity of pyrrolidine and the electrophilicity of the guanylating agent are key. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.

    • Solution:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials. A common issue is the premature termination of the reaction.[1]

      • Temperature and Time: Consider increasing the reaction temperature or extending the reaction time. Reactions involving S-methylisothiourea salts often benefit from refluxing in a suitable solvent like ethanol.[1]

      • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the amine (pyrrolidine) can sometimes drive the reaction to completion, but this may complicate purification.

  • Degradation of the Guanylating Agent: S-methylisothiourea salts can be susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.

    • Causality: The isothiourea moiety can be hydrolyzed to the corresponding urea, which is unreactive towards amines.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

      • Reagent Quality: Ensure the guanylating agent is of high purity and has been stored under appropriate conditions.

  • Side Reactions: The formation of byproducts is a common cause of reduced yields. These competing reactions consume the starting materials and complicate the purification process.

    • Causality: The high reactivity of the guanylating agent can lead to self-condensation or reaction with the desired product.

    • Solution:

      • Controlled Addition: Add the guanylating agent slowly to the solution of pyrrolidine to maintain a low concentration of the electrophile, which can suppress side reactions.

      • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. Finding the optimal temperature is key.

  • Product Loss During Workup and Purification: Pyrrolidine-1-carboximidamide hydrobromide is a polar, water-soluble salt, which can lead to significant losses during aqueous workups and extractions.

    • Causality: The hydrophilic nature of the guanidinium salt makes it prone to remain in the aqueous phase during extractions with organic solvents.

    • Solution:

      • Avoid Aqueous Workup if Possible: If the reaction solvent can be removed under reduced pressure, this is often preferable to an aqueous workup.

      • Extraction with Polar Solvents: If an extraction is necessary, consider using more polar organic solvents like n-butanol.

      • Purification by Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often the most effective way to purify the product with minimal loss.

Q2: I'm observing an unexpected precipitate or an oily residue during my reaction or workup. What could it be?

A2: The formation of unexpected solids or oils is a frequent observation in this synthesis and can be indicative of several issues.

Potential Sources and Identification:

  • Unreacted S-methylisothiourea Salt: If the guanylating agent is not fully consumed, it may precipitate out upon cooling or solvent change.

    • Identification: This can be confirmed by comparing the analytical data (e.g., melting point, IR, NMR) of the precipitate with that of the starting S-methylisothiourea salt.

  • Byproduct Formation: The most common side reactions lead to the formation of guanidine-related impurities that may have different solubility profiles than the desired product.

    • N,N'-disubstituted Guanidines: These can form from the reaction of the product with another molecule of the guanylating agent.

    • Identification: Characterization by mass spectrometry and NMR will be necessary to elucidate the structure of the byproduct.

  • Polymeric Materials: Under certain conditions, especially at high concentrations and temperatures, guanidinium compounds can form oligomers or polymers.

    • Identification: These are often amorphous, insoluble materials with broad signals in NMR spectra.

  • Inorganic Salts: If a base is used in the reaction, the resulting salt may precipitate.

    • Identification: These are typically crystalline solids with very high melting points and are insoluble in most organic solvents.

Q3: My NMR and/or LC-MS analysis indicates the presence of impurities. What are the most likely side products?

A3: Understanding the potential side reactions is key to identifying impurities and optimizing the reaction conditions to minimize their formation. The primary reaction involves the nucleophilic attack of pyrrolidine on the electrophilic carbon of the S-methylisothiourea, followed by the elimination of methanethiol.

Common Side Reactions and Byproducts:

  • Dimerization of the Guanylating Agent: S-methylisothiourea can react with itself, especially under basic conditions, to form various condensation products.

  • Formation of N,N'-bis(pyrrolidine-1-carbonyl)guanidine: This can occur if the initially formed Pyrrolidine-1-carboximidamide acts as a nucleophile and reacts with another molecule of the S-methylisothiourea.

  • Hydrolysis of S-methylisothiourea: As mentioned earlier, this leads to the formation of a urea byproduct.

The following diagram illustrates the main reaction pathway and a key potential side reaction:

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pyrrolidine Pyrrolidine Intermediate Tetrahedral Intermediate Pyrrolidine->Intermediate + SMT S-Methylisothiourea HBr SMT->Intermediate Product Pyrrolidine-1-carboximidamide HBr Intermediate->Product - MeSH MeSH Methanethiol Product_side Pyrrolidine-1-carboximidamide Dimer N,N'-bis(pyrrolidine-1-carbonyl)guanidine Product_side->Dimer + SMT_side S-Methylisothiourea SMT_side->Dimer

Caption: Main reaction and a potential side reaction pathway.

Table of Potential Impurities:

Impurity NameLikely OriginAnalytical Signature (NMR/MS)
Unreacted PyrrolidineIncomplete reactionCharacteristic signals in the aliphatic region of the 1H NMR spectrum.
Unreacted S-methylisothioureaIncomplete reactionPresence of a methylthio group signal in the 1H NMR spectrum.
N,N'-bis(pyrrolidine-1-carbonyl)guanidineReaction of product with starting materialHigher molecular weight peak in MS; complex NMR spectrum with multiple pyrrolidine ring signals.
Pyrrolidine-1-carbothioamideIncomplete reaction of a thiourea-based guanylating agentPresence of a C=S group, which can be identified by IR spectroscopy.
Q4: My final product is difficult to crystallize and appears to be hygroscopic. How should I handle and store it?

A4: Guanidinium salts are often highly polar and can be challenging to crystallize. Their hygroscopic nature also requires careful handling and storage.

Crystallization and Storage Recommendations:

  • Solvent Selection for Recrystallization:

    • Primary Solvent: A polar solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol).

    • Anti-Solvent: A less polar solvent in which the compound is insoluble (e.g., diethyl ether, ethyl acetate). The anti-solvent is slowly added to a concentrated solution of the product in the primary solvent to induce crystallization.

  • Handling:

    • Inert Atmosphere: Handle the final product in a glove box or under a stream of dry inert gas to minimize exposure to atmospheric moisture.

    • Drying: Dry the product thoroughly under high vacuum, possibly with gentle heating, to remove any residual solvent and moisture.

  • Storage:

    • Airtight Container: Store the product in a tightly sealed container.

    • Desiccator: Place the container inside a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide, anhydrous calcium chloride).

    • Low Temperature: Storing at low temperatures (e.g., in a freezer) can also help to maintain stability. The stability of hydrobromide salts can be influenced by factors such as light and temperature.[2]

Frequently Asked Questions (FAQs)

  • What is the mechanism of the guanylation reaction with S-methylisothiourea? The reaction proceeds via a nucleophilic addition-elimination mechanism. The secondary amine (pyrrolidine) acts as a nucleophile and attacks the electrophilic carbon of the S-methylisothiourea. This forms a tetrahedral intermediate which then eliminates methanethiol (a good leaving group) to yield the guanidinium product.

  • Are there alternative guanylating agents I can use? Yes, several other guanylating agents can be used, each with its own advantages and disadvantages. Some common alternatives include:

    • N,N'-Di-Boc-S-methylisothiourea: This reagent is often used for the synthesis of protected guanidines, which can be deprotected in a subsequent step. It can offer better control over the reaction and reduce side products.[3]

    • 1H-Pyrazole-1-carboxamidine hydrochloride: This is another common guanylating agent that can be effective for a wide range of amines.

    • Cyanamide: While a simple reagent, its use can sometimes lead to the formation of multiple products and requires careful control of reaction conditions.

  • How can I effectively monitor the progress of the reaction?

    • TLC: Use a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonia) to monitor the disappearance of the starting materials and the appearance of the more polar product.

    • LC-MS: This is a powerful technique for monitoring the reaction as it provides information on the molecular weight of the components in the reaction mixture, helping to identify the product and any byproducts.

  • What are the key safety precautions for this synthesis?

    • Methanethiol: The reaction releases methanethiol, which is a toxic and foul-smelling gas. The reaction should be performed in a well-ventilated fume hood. A bleach solution can be used to scrub the off-gases to neutralize the methanethiol.

    • Pyrrolidine: Pyrrolidine is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (gloves, safety glasses).

    • Guanylating Agents: Some guanylating agents can be irritants or toxic. Always consult the Safety Data Sheet (SDS) before use.

Experimental Protocols

Synthesis of Pyrrolidine-1-carboximidamide Hydrobromide

This is a general procedure and may require optimization for specific scales and equipment.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 eq.) and a suitable anhydrous solvent (e.g., ethanol).

  • Addition of Guanylating Agent: Slowly add S-methylisothiourea hydrobromide (1.05 eq.) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add diethyl ether until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

References

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Webb, D. (1989). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU.
  • Acid Guanidinium Thiocyanate Phenol Chloroform (TRIzol) extraction| - YouTube. (2017, May 30). Retrieved January 26, 2026, from [Link]

  • Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances, 8(15), 8163–8169. [Link]

  • Liégeois, J.-F., Hayen, J.-L., & Taouba, H. (n.d.).
  • s-methyl isothiourea sulfate - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • CN1784381A - Method for crystallizing guanidinium salts - Google Patents. (n.d.).
  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS - RUN. (2022, February 17). Retrieved January 26, 2026, from [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids- influence on in-vitro dissolution behavior and food effect - ResearchGate. (2025, January 14). Retrieved January 26, 2026, from [Link]

  • S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. (n.d.).
  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - NIH. (2017, March 27). Retrieved January 26, 2026, from [Link]

  • How can I purify a protein using guanidium hydrochloride? - ResearchGate. (2015, November 16). Retrieved January 26, 2026, from [Link]

  • Product Class 13: Guanidine Deriv
  • Hydrobromide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 26, 2026, from [Link]

  • Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014, March 20). Retrieved January 26, 2026, from [Link]

  • Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - NIH. (2025, May 27). Retrieved January 26, 2026, from [Link]

  • Isolation of RNA using guanidinium salts - University of Texas Southwestern Medical Center. (n.d.). Retrieved January 26, 2026, from [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017, April 27). Retrieved January 26, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - Digital Commons @ USF. (n.d.). Retrieved January 26, 2026, from [Link]

  • 24.7: Reactions of Amines - Chemistry LibreTexts. (2024, September 30). Retrieved January 26, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Rapid Isolation of RNA by Guanidinium Thiocyanate/Cesium Chloride Gradient Using Thermo Scientific Fiberlite Ultracentrifuge Rotors. (n.d.).
  • Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts - MDPI. (2024, January 31). Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

How to confirm the purity of Pyrrolidine-1-carboximidamide hydrobromide

Technical Support Center: Pyrrolidine-1-carboximidamide Hydrobromide A Guide to Purity Confirmation for Researchers and Drug Development Professionals Welcome to the technical support guide for Pyrrolidine-1-carboximidam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidine-1-carboximidamide Hydrobromide

A Guide to Purity Confirmation for Researchers and Drug Development Professionals

Welcome to the technical support guide for Pyrrolidine-1-carboximidamide hydrobromide. As a Senior Application Scientist, I understand that the success of your research hinges on the quality and purity of your starting materials. This guide is designed to provide you with the necessary expertise and practical, field-proven methods to confidently assess the purity of your compound. We will move beyond simple checklists to explain the scientific rationale behind each step, creating a self-validating system for your analytical workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when working with Pyrrolidine-1-carboximidamide hydrobromide.

Q1: What exactly is Pyrrolidine-1-carboximidamide hydrobromide and why is its purity so critical?

A1: Pyrrolidine-1-carboximidamide hydrobromide is an organic salt. It consists of a pyrrolidine ring, which is a five-membered saturated nitrogen-containing heterocycle, attached to a guanidinium group.[1][2][3] The guanidinium group is a very strong organic base, so it readily forms a stable salt with hydrobromic acid (HBr).[4][5] This structure is a common building block in medicinal chemistry.

Purity is paramount for several reasons:

  • Reproducibility: Impurities can lead to inconsistent results, making it impossible to reproduce experiments.

  • Biological Activity: Unidentified impurities may have their own biological activity, confounding your results or leading to off-target effects.

  • Stoichiometry: In drug development, accurate molar concentrations are critical. Impurities can throw off the true concentration of your active compound.

  • Regulatory Compliance: For drug development professionals, regulatory bodies like the ICH have strict guidelines on identifying and controlling impurities in active pharmaceutical ingredients (APIs).[6]

Q2: What are the most likely impurities I should be looking for?

A2: Impurities typically arise from the synthetic route. The most common synthesis involves the "guanylation" of pyrrolidine.[7][8][9] Therefore, you should anticipate:

  • Starting Materials: Unreacted pyrrolidine or reagents from the guanylation step (e.g., derivatives of cyanamide, thiourea, or carbodiimides).[9][10]

  • Reaction Byproducts: Products from side reactions inherent to the chosen synthetic pathway.

  • Residual Solvents: Solvents used during the reaction or purification, such as THF or methanol, may be present.[7]

  • Inorganic Salts: Incorrect stoichiometry or workup can lead to excess HBr or other inorganic salts.

  • Water: As a hydrobromide salt, the compound can be hygroscopic.

Q3: Which analytical techniques are essential for a comprehensive purity assessment?

A3: No single technique is sufficient. A multi-faceted approach is required to build a complete purity profile. The core, indispensable techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): For structural confirmation and identification of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the main component from impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the main component and help identify unknown impurities.

  • Elemental Analysis (EA): To confirm the empirical formula and the correct salt stoichiometry (C, H, N, and Br content).

Q4: How do I choose the right analytical method for my specific needs?

A4: The choice depends on the information you need. The following table summarizes the primary uses, strengths, and weaknesses of the core techniques for this specific molecule.

Technique Primary Information Provided Strengths Limitations for this Compound
¹H & ¹³C NMR Structural identity, presence of organic impurities.Excellent for structural elucidation. Quantitative (qNMR) with an internal standard.May not detect non-proton-containing impurities (e.g., inorganic salts). Signal overlap can hide minor impurities.
HPLC Quantitative purity (e.g., % area), detection of non-volatile impurities.High sensitivity and resolving power for complex mixtures.The guanidinium group lacks a strong UV chromophore, requiring specialized detectors (e.g., CAD, ELSD) or low UV wavelengths (~200 nm).[4][11]
Mass Spectrometry Molecular weight confirmation, structural information of impurities.Extremely sensitive, provides exact mass to confirm elemental composition.[1]Can be difficult to quantify without standards. Fragmentation of the pyrrolidine ring can be complex.[12]
Elemental Analysis Bulk purity, confirmation of empirical formula and salt form.Provides a fundamental measure of the elemental composition of the bulk sample.Does not distinguish between the target compound and an isomer. Provides no information on the nature of any impurities.

Part 2: The Analytical Workflow: A Multi-Technique Approach

A robust purity analysis follows a logical progression. We recommend the following workflow to build a comprehensive and trustworthy purity profile for your Pyrrolidine-1-carboximidamide hydrobromide sample.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Quantitative Purity cluster_3 Final Confirmation Start Sample Received Visual Visual Inspection (Color, Form) Start->Visual Solubility Solubility Test (e.g., D₂O, DMSO-d₆) Visual->Solubility NMR ¹H & ¹³C NMR (Identity & Organic Impurities) Solubility->NMR Primary Check MS Mass Spectrometry (Molecular Weight) NMR->MS Confirms Structure HPLC HPLC-UV/CAD/ELSD (Purity %, Impurity Profile) MS->HPLC Develop Quant. Method EA Elemental Analysis (C, H, N, Br Content) HPLC->EA Orthogonal Check Final Purity Confirmed EA->Final

Caption: Recommended workflow for purity confirmation.

Part 3: In-Depth Troubleshooting & Analytical Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How do I use NMR to assess the purity of Pyrrolidine-1-carboximidamide hydrobromide?

A: NMR is your first and most powerful tool for confirming the structure and identifying organic impurities.

Step-by-Step Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh ~5-10 mg of your sample and dissolve it in a suitable deuterated solvent. Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆) are excellent choices due to the salt nature of the compound.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a clean, non-overlapping signal (e.g., maleic acid, dimethyl sulfone).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to see all signals, including potentially broad N-H protons which can appear far downfield (>7 ppm).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial for confirming the carbon backbone and identifying impurities that may not have distinct proton signals.

Q: What do my NMR results mean?

A: You are looking for a clean spectrum that matches the expected structure.

  • ¹H NMR:

    • Pyrrolidine Protons: Expect two multiplets in the aliphatic region (~1.8-2.0 ppm and ~3.2-3.4 ppm). These correspond to the CH₂ groups on the pyrrolidine ring.

    • Guanidinium N-H Protons: Expect one or more broad signals in the downfield region (~7.0-8.5 ppm in DMSO-d₆). In D₂O, these protons will exchange with deuterium and the signal will disappear, which is a useful diagnostic test.

  • ¹³C NMR:

    • Pyrrolidine Carbons: Two signals are expected in the aliphatic region (~25 ppm and ~46 ppm).

    • Guanidinium Carbon: A single signal further downfield (~157-160 ppm) is characteristic of the C=N carbon.

  • Impurity Signals: Any signals not corresponding to your compound or the solvent are potential impurities. Integrate these signals relative to your compound's signals (or the internal standard) to estimate their concentration. Common impurities like residual pyrrolidine will have characteristic signals.[10][13]

Q: I'm seeing unexpected peaks in my ¹H NMR. What could they be?

A: This is a common issue. Use the following logic to troubleshoot:

  • Is it the solvent? Check the known chemical shifts for residual protons in your deuterated solvent (e.g., H₂O peak in DMSO-d₆ is ~3.33 ppm).

  • Is it grease? Broad, messy signals around 0.8-1.5 ppm are often from vacuum grease.

  • Is it a starting material? Compare your spectrum to a known spectrum of pyrrolidine. Unreacted pyrrolidine would show distinct signals.[10]

  • Is it a common solvent? Check for common laboratory solvents like acetone, ethyl acetate, or dichloromethane.

  • Is it water? A broad peak that changes position with temperature or concentration could be water.

High-Performance Liquid Chromatography (HPLC)

Q: How do I set up an HPLC method for this compound?

A: Due to the high polarity and lack of a strong UV chromophore, a specialized HPLC method is required. HILIC is often the most effective approach.[11][14][15]

Step-by-Step Protocol (HILIC Method):

  • Column Selection: Choose a HILIC column (e.g., an amide or bare silica phase).

  • Mobile Phase:

    • Solvent A: Water with a buffer (e.g., 10 mM Ammonium Formate, pH adjusted to ~3.0).

    • Solvent B: Acetonitrile.

  • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient to a lower percentage (e.g., 40% B) to elute your polar compound.

  • Detection:

    • Primary Choice: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). These are universal detectors that do not require a chromophore and provide a more uniform response for the main peak and impurities.[4][11]

    • Secondary Choice: UV detector at a low wavelength (e.g., 200-210 nm). Be aware that sensitivity will be low and many common solvents and buffers absorb at this wavelength.[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a mixture with a high percentage of acetonitrile to ensure good peak shape.

Q: My HPLC shows more than one peak. How do I interpret this?

A: Multiple peaks indicate the presence of separable impurities.

  • Purity Calculation: The purity is often reported as "% Area," where the area of the main peak is divided by the total area of all peaks.

  • Peak Identification: Couple the HPLC to a mass spectrometer (LC-MS) to get the molecular weight of the species in each peak. This is the most definitive way to identify what your impurities are.

Q: Why is my peak shape poor (e.g., fronting or tailing)?

A: Poor peak shape is a common problem with highly basic compounds like guanidines.

  • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.

  • Column Overload: Try injecting a lower concentration of your sample.

  • Secondary Interactions: The basic guanidinium group can interact strongly with residual silanols on the silica-based column, causing tailing. Using a well-end-capped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can sometimes help, though this is less common in HILIC.

Part 4: Troubleshooting Unexpected Purity Results

Sometimes, different analytical techniques give conflicting information. This decision tree can help you diagnose the issue.

Troubleshooting_Tree Start Purity Discrepancy Detected NMR_Check NMR looks >99% pure? Start->NMR_Check EA_Check Elemental Analysis fails? Start->EA_Check Alternative Path HPLC_Check HPLC shows multiple peaks? NMR_Check->HPLC_Check Yes Result_Complex Conclusion: Complex mixture. Re-purification is required. NMR_Check->Result_Complex No Impurity_Type Are the HPLC impurities non-protonated? HPLC_Check->Impurity_Type Yes Result_OK Purity is likely high. Minor organic impurities below NMR detection limit. HPLC_Check->Result_OK No Impurity_Type->EA_Check Yes Result_NonVolatile Conclusion: Non-volatile organic impurity without protons. Use LC-MS to identify. Impurity_Type->Result_NonVolatile No Result_Inorganic Conclusion: Likely inorganic salt impurity (e.g., excess HBr, buffer salts). Confirm with Ion Chromatography. EA_Check->Result_Inorganic Yes Result_Isomer Conclusion: Possible structural isomer. Use 2D NMR (COSY, HSQC) to confirm connectivity. EA_Check->Result_Isomer No Result_Stoichiometry Conclusion: Incorrect salt stoichiometry or presence of water/solvents. Use Karl Fischer for water. Use TGA for residual solvent. EA_Check:e->Result_Stoichiometry:w Yes

Sources

Optimization

Interpreting unexpected results with Pyrrolidine-1-carboximidamide hydrobromide

Welcome to the technical support center for Pyrrolidine-1-carboximidamide hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected result...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyrrolidine-1-carboximidamide hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating challenges during their experiments with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions based on established scientific principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering detailed explanations and actionable protocols.

Question 1: Why is the yield of my Pyrrolidine-1-carboximidamide hydrobromide synthesis consistently low?

Low yields in the synthesis of guanidinium salts can stem from several factors, ranging from suboptimal reaction conditions to the choice of reagents. Let's break down the potential causes and how to address them.

Possible Cause 1: Inefficient Guanidinylation Reagent

The choice of guanidinylating agent is critical. Different reagents exhibit varying reactivities and may not be suitable for all amine substrates.

  • Expert Insight: The reactivity of the amine (in this case, pyrrolidine) and the specific guanidinylating agent must be well-matched. Common reagents include cyanamide, S-methylisothiourea, and various protected guanidinylating agents.[1]

Troubleshooting Protocol:

  • Reagent Screening: If using a common reagent like cyanamide, consider screening other options such as N,N'-di-Boc-S-methylisothiourea or N,N'-di-Boc-1H-pyrazole-1-carboxamidine. These reagents can offer milder reaction conditions and improved yields for certain substrates.

  • Activation: Some guanidinylating agents require activation. For instance, using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with S-methylisothiourea can enhance reactivity.

Possible Cause 2: Suboptimal Reaction Conditions

Temperature, solvent, and reaction time play a pivotal role in the efficiency of the guanidinylation reaction.

Troubleshooting Protocol:

ParameterRecommendationRationale
Temperature Start at room temperature and gradually increase if no reaction is observed. Monitor for decomposition at higher temperatures.Many guanidinylation reactions proceed efficiently at ambient temperatures, while others may require heating to overcome activation barriers.
Solvent Aprotic polar solvents like DMF or acetonitrile are generally good starting points.These solvents are effective at dissolving the reactants and facilitating the reaction without interfering with the guanidinylating agent.
Reaction Time Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).Prolonged reaction times can sometimes lead to the formation of byproducts or degradation of the desired product.

Possible Cause 3: Incomplete Reaction or Side Reactions

Guanidinylation can be a competitive process, and side reactions can consume starting materials, thereby reducing the yield of the desired product.

  • Expert Insight: A common side reaction is the formation of over-guanidinylated products or other adducts, especially if the reaction conditions are too harsh or if stoichiometric control is not precise.[2][3]

Troubleshooting Workflow:

G cluster_0 Low Yield Troubleshooting start Low Yield Observed reagent Evaluate Guanidinylating Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions side_reactions Investigate Side Reactions conditions->side_reactions analysis Analyze Crude Reaction Mixture (LC-MS, NMR) side_reactions->analysis end Improved Yield analysis->end

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing unexpected peaks in the 1H NMR spectrum of my purified Pyrrolidine-1-carboximidamide hydrobromide. What could they be?

Unexpected signals in the NMR spectrum are a common issue and can point to impurities, byproducts, or structural isomers.

Possible Cause 1: Residual Solvents

Even after purification, residual solvents from the reaction or purification steps can be present.

  • Expert Insight: Common solvents like diethyl ether, ethyl acetate, or dichloromethane have characteristic chemical shifts that can be easily identified in an 1H NMR spectrum.

Troubleshooting Protocol:

  • Reference a Solvent Chart: Compare the chemical shifts of the unknown peaks to a standard NMR solvent chart.

  • High Vacuum Drying: Dry your sample under high vacuum for an extended period to remove volatile solvents.

Possible Cause 2: Guanidinylation Byproducts

The guanidinylation reaction itself can generate byproducts that may co-purify with your desired product.

  • Expert Insight: Depending on the guanidinylating reagent used, byproducts such as substituted ureas or thioureas can be formed.[2] For example, if using a carbodiimide-based reagent, the corresponding urea is a common byproduct.

Troubleshooting Protocol:

  • LC-MS Analysis: Analyze your sample by LC-MS to identify the molecular weights of the impurities. This can provide clues to their structures.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in elucidating the structures of the unknown compounds.

  • Re-purification: If the impurity is identified, you may need to modify your purification protocol (e.g., using a different solvent system for chromatography or recrystallization).

Possible Cause 3: Isomeric Forms

The guanidinium group can exist in different tautomeric forms, which could potentially lead to multiple sets of signals in the NMR spectrum, although this is less common for simple guanidinium salts.

1H NMR Characterization of Guanidinium Protons:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityNotes
Guanidinium N-H7.0 - 9.0Broad singletChemical shift can be highly variable and dependent on solvent and concentration. Often exchanges with D2O.
Pyrrolidine α-CH2~3.5TripletProtons adjacent to the nitrogen.
Pyrrolidine β-CH2~1.9Multiplet

Note: These are approximate chemical shifts and can vary based on the specific conditions.[4][5]

Visualizing Potential Byproducts:

G cluster_0 Potential Reaction Byproducts pyrrolidine Pyrrolidine product Pyrrolidine-1-carboximidamide hydrobromide pyrrolidine->product guan_reagent Guanidinylating Reagent (e.g., R-N=C=N-R) guan_reagent->product byproduct Urea Byproduct (R-NH-CO-NH-R) guan_reagent->byproduct

Caption: Potential byproduct formation in guanidinylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Pyrrolidine-1-carboximidamide hydrobromide and how should I store it?

Guanidinium salts are generally stable crystalline solids.[6] The hydrobromide salt enhances stability. For long-term storage, it is recommended to keep the compound in a tightly sealed container at room temperature, protected from moisture and light.

Q2: Can I use a different counter-ion instead of hydrobromide?

Yes, other counter-ions can be used, and they may influence the solubility and crystallinity of the salt. Common alternatives include hydrochloride, sulfate, or acetate.[6] The choice of counter-ion may require modification of the final salt formation step in your synthesis.

Q3: My compound appears to be degrading over time, as indicated by a change in color and the appearance of new spots on TLC. What could be the cause?

While generally stable, degradation can occur under certain conditions.

  • Hydrolysis: The guanidinium group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, to form a urea derivative.

  • Oxidation: While less common, oxidative degradation can occur, particularly if the molecule contains other sensitive functional groups.

To mitigate degradation, ensure the compound is stored in a dry, inert atmosphere and avoid exposure to extreme pH conditions.

Q4: Are there any specific safety precautions I should take when working with Pyrrolidine-1-carboximidamide hydrobromide?

As with any chemical, it is important to handle Pyrrolidine-1-carboximidamide hydrobromide with appropriate safety measures. Consult the Safety Data Sheet (SDS) for specific handling instructions. In general, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

References

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Isolation of RNA using guanidinium salts. University of Texas Southwestern Medical Center. [Link]

  • The ¹H NMR spectrum of guanidinium salicylate. ResearchGate. [Link]

  • Guanine Hydrochloride Impurities and Related Compound. Veeprho. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Guanidine-impurities. Pharmaffiliates. [Link]

  • NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. A, C... ResearchGate. [Link]

  • N‐Aroyl‐N′‐(1‐Naphthyl)‐N′′‐aryl guanidines as a New Entry to Urease Inhibitors: Synthesis, Kinetic Mechanism, Molecular Docking and MD Simulation Studies. ResearchGate. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Characterization of Structure and Dynamics of the Guanidine‐II Riboswitch from Escherichia coli by NMR Spectroscopy and Small‐Angle X‐ray Scattering (SAXS). National Institutes of Health. [Link]

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PubMed Central. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. ResearchGate. [Link]

  • Guanidinylation reagents.
  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Acid-Base Titrations in Concentrated Guanidine Hydrochloride. Dissociation Constants of the Guanidinium Ion and of Some Amino Acids. Journal of the American Chemical Society. [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Protein stabilization and destabilization by guanidinium salts. PubMed. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed Central. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Pyrrolidine-1-carboximidamide hydrobromide to other inhibitors

An objective comparison of Pyrrolidine-1-carboximidamide hydrobromide with other inhibitors in the field of Protein Arginine Deiminase (PAD) research necessitates a structured, data-driven approach. While specific experi...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of Pyrrolidine-1-carboximidamide hydrobromide with other inhibitors in the field of Protein Arginine Deiminase (PAD) research necessitates a structured, data-driven approach. While specific experimental data for Pyrrolidine-1-carboximidamide hydrobromide is not extensively documented in publicly accessible literature, this guide outlines a comprehensive framework for its evaluation against established PAD inhibitors. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals to characterize novel PAD-targeting compounds.

Introduction: The Therapeutic Rationale for PAD Inhibition

Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline.[1][2][3] This process, known as citrullination or deimination, can alter a protein's structure and function. The dysregulation of PAD activity is implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis (RA) and lupus, various cancers, and neurodegenerative diseases.[3][4][5]

Of the five human PAD isoforms (PAD1, 2, 3, 4, and 6), PAD2 and PAD4 are the most widely studied due to their roles in inflammation and cancer.[4][6] PAD4, in particular, is crucial for the formation of Neutrophil Extracellular Traps (NETs), a process where neutrophils release decondensed chromatin to trap pathogens.[4][7] However, excessive NETosis can drive autoimmune and inflammatory conditions.[8][9][10] This has established PADs, especially PAD4, as compelling therapeutic targets.[3][9][11]

This guide provides a comparative analysis of Pyrrolidine-1-carboximidamide hydrobromide (the "Test Article") against a panel of well-characterized PAD inhibitors, outlining the requisite experimental workflows to determine its potency, selectivity, and cellular efficacy.

The PAD Inhibitor Landscape: A Comparative Overview

To effectively characterize Pyrrolidine-1-carboximidamide hydrobromide, its performance must be benchmarked against inhibitors with known mechanisms and properties. The selected comparators represent different generations and selectivity profiles within the PAD inhibitor class.

  • First-Generation Pan-PAD Inhibitor: Cl-amidine: A widely used tool compound that irreversibly inhibits multiple PAD isoforms. It has demonstrated efficacy in various animal models of human diseases, including colitis, lupus, and rheumatoid arthritis.[4][7][12]

  • Second-Generation Pan-PAD Inhibitor: BB-Cl-amidine: A structural modification of Cl-amidine with an improved plasma half-life and enhanced cellular uptake.[4] While it inhibits both PAD2 and PAD4, it shows a preference for PAD4.[4] However, its utility can be limited by cytotoxicity at higher concentrations.[4]

  • Isoform-Selective Inhibitors:

    • GSK199 (PAD4-selective): A representative PAD4-specific inhibitor.[4][13] Comparing the Test Article to GSK199 is crucial for determining its potential as a targeted PAD4 therapeutic.

    • AFM-30a (PAD2-selective): A potent and selective inhibitor of PAD2.[4][13][14] Including AFM-30a allows for a thorough assessment of the Test Article's isoform selectivity profile.

A Framework for Comparative Efficacy and Selectivity Profiling

A rigorous evaluation of a novel inhibitor involves a multi-tiered approach, progressing from basic biochemical characterization to more complex cellular assays.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Advanced Profiling biochem_assays Biochemical Assays (Recombinant PAD Isoforms 1, 2, 3, 4) ic50 IC50 Determination (Potency) biochem_assays->ic50 selectivity Isoform Selectivity Profiling (e.g., PAD4 vs PAD2) ic50->selectivity cell_assays Cell-Based Assays (e.g., HL-60, HEK293T) selectivity->cell_assays Proceed with potent and selective compounds target_engagement Target Engagement (In-cell Citrullination) cell_assays->target_engagement phenotypic_assay Phenotypic Assay (NETosis Inhibition) cell_assays->phenotypic_assay cytotoxicity Cytotoxicity Assay (Therapeutic Window) cell_assays->cytotoxicity off_target Off-Target Screening (e.g., Kinase Panel) cytotoxicity->off_target Proceed with non-toxic compounds pk_pd Pharmacokinetics / Pharmacodynamics (In Vivo Models) off_target->pk_pd caption Experimental Workflow for Inhibitor Characterization

Caption: A tiered workflow for characterizing novel PAD inhibitors.

Tier 1: Biochemical Assays for Potency and Selectivity

The initial step is to determine the direct inhibitory activity of Pyrrolidine-1-carboximidamide hydrobromide against purified recombinant PAD enzymes.

Experimental Protocol: In Vitro PAD Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PAD isoforms 1, 2, 3, and 4.

  • Methodology: A fluorescence-based assay is commonly employed.[1]

    • One method detects the ammonia produced during the deimination reaction.[1] Recombinant PAD enzyme is incubated with a substrate like N-α-benzoyl-L-arginine ethyl ester (BAEE). The resulting ammonia reacts with a detector to produce a fluorescent signal. An effective inhibitor will prevent this reaction, resulting in a low fluorescent signal.[1]

    • An alternative method uses a modified arginine substrate coupled to a quenched fluorophore like 7-amino-4-methylcoumarin (AMC).[6] If the PAD enzyme is active, it citrullinates the substrate. Trypsin is then added, which cannot cleave the citrullinated substrate, so the fluorophore remains quenched. In the presence of an effective PAD inhibitor, the substrate remains as arginine, is cleaved by trypsin, and releases the AMC, generating a strong fluorescent signal.[1][6]

  • Procedure:

    • Dispense serial dilutions of Pyrrolidine-1-carboximidamide hydrobromide and comparator inhibitors into a 96-well plate.

    • Add the respective recombinant human PAD isoform (PAD1, PAD2, PAD3, or PAD4) and the appropriate substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Add the detection reagent or developer (e.g., Trypsin in the AMC assay).

    • Measure the fluorescence on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Hypothetical Data Summary: Biochemical Potency (IC50, µM)

InhibitorPAD1PAD2PAD3PAD4Selectivity (PAD2/PAD4)
Pyrrolidine-1-carboximidamide HBr [TBD] [TBD] [TBD] [TBD] [TBD]
Cl-amidine~5~6~2~1~6
BB-Cl-amidine~20~15~10~4~3.75
GSK199>50>50>50~0.25>200
AFM-30a>50~0.4>50~9~0.04

Note: Values for comparators are approximate and based on literature. [TBD] = To Be Determined.

Interpretation: This table will immediately classify the Test Article. Is it a pan-inhibitor like Cl-amidine, a PAD4-preferential inhibitor like BB-Cl-amidine, or highly selective for a specific isoform like GSK199 or AFM-30a? High potency (low IC50) and high selectivity are generally desired characteristics.

Tier 2: Cellular Assays for Target Engagement and Function

Demonstrating activity in a cellular context is a critical next step. This confirms cell permeability and efficacy against the target in its native environment.

Experimental Protocol: Cellular Histone Citrullination Assay

  • Objective: To measure the inhibition of intracellular citrullination, often using histone H3 as a primary PAD4 substrate.

  • Cell Line: Human promyelocytic leukemia cells (e.g., HL-60) differentiated into neutrophil-like cells, or HEK293T cells transfected to express a specific PAD isoform.[15]

  • Procedure:

    • Pre-incubate cells with various concentrations of Pyrrolidine-1-carboximidamide hydrobromide and comparator inhibitors.

    • Induce PAD activity using a calcium ionophore (e.g., thapsigargin or ionomycin).[15]

    • Lyse the cells and separate proteins via SDS-PAGE.

    • Perform a Western blot using an antibody specific for citrullinated histone H3 (CitH3).

  • Data Analysis: Quantify the band intensity for CitH3 relative to a loading control (e.g., total histone H3 or GAPDH). Calculate the EC50 value, which is the concentration required for 50% inhibition of citrullination in cells.

Experimental Protocol: NETosis Inhibition Assay

  • Objective: To assess the functional consequence of PAD4 inhibition by measuring the blockade of NET formation.

  • Methodology:

    • Isolate primary human neutrophils or use differentiated HL-60 cells.

    • Pre-treat cells with inhibitors.

    • Stimulate NETosis using a known inducer such as phorbol 12-myristate 13-acetate (PMA) or bacteria.

    • Quantify extracellular DNA using a cell-impermeable DNA dye (e.g., Sytox Green).

    • Visualize NETs via fluorescence microscopy, staining for DNA, neutrophil elastase, and citrullinated histones.

  • Data Analysis: Measure the fluorescence intensity of the DNA dye to quantify NET formation and calculate the EC50 for NETosis inhibition.

Cytotoxicity Assessment: It is essential to determine if the observed cellular effects are due to specific PAD inhibition or general toxicity. A standard cell viability assay (e.g., MTS or LDH release) should be run in parallel with the functional assays.[4] The pan-inhibitor BB-Cl-amidine, for instance, has been shown to be cytotoxic to immune cells at concentrations above 1 µM.[4]

Hypothetical Data Summary: Cellular Activity

InhibitorCellular CitH3 EC50 (µM)NETosis Inhibition EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
Pyrrolidine-1-carboximidamide HBr [TBD] [TBD] [TBD] [TBD]
BB-Cl-amidine~5~6~2<1
GSK199~1~1.5>50>30
AFM-30a>20 (in neutrophils)>20>50N/A

Note: The Therapeutic Index is calculated using the NETosis EC50. A higher index is more favorable.

Interpretation: An ideal candidate will have potent cellular EC50 values for citrullination and NETosis inhibition, coupled with a high CC50 value, indicating a wide therapeutic window. A compound that inhibits NETosis potently, like GSK199, confirms functional PAD4 inhibition. A compound like AFM-30a would not be expected to inhibit NETosis in neutrophils, as this process is primarily PAD4-dependent.

Mechanistic Insights and Pathway Visualization

PAD enzymes, particularly PAD4, play a key role in chromatin biology, leading to significant downstream effects.

G cluster_0 Upstream Signaling cluster_1 PAD4 Activation & Function cluster_2 Downstream Cellular Events stimulus Inflammatory Stimulus (e.g., PMA, Pathogens) ca_influx Ca2+ Influx stimulus->ca_influx pad4 PAD4 Enzyme ca_influx->pad4 Activates arginine Histone Arginine citrulline Histone Citrulline arginine->citrulline Citrullination chromatin Chromatin Decondensation citrulline->chromatin netosis NET Formation (Neutrophil Extracellular Traps) chromatin->netosis inhibitor PAD Inhibitor (e.g., Pyrrolidine-1-carboximidamide) inhibitor->pad4 Inhibits caption PAD4 Signaling Pathway in NETosis

Caption: The role of PAD4 in mediating NET formation.

Conclusion and Future Directions

This guide presents a systematic methodology for the comparative evaluation of Pyrrolidine-1-carboximidamide hydrobromide as a novel PAD inhibitor. By benchmarking its performance against established pan- and isoform-selective inhibitors, researchers can robustly determine its potency, selectivity, cellular activity, and therapeutic potential.

A successful outcome from these studies would characterize Pyrrolidine-1-carboximidamide hydrobromide as a potent and selective PAD inhibitor with a favorable safety profile in cellular models. Such a result would provide a strong rationale for advancing the compound into further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in animal models of rheumatoid arthritis, cancer, or other PAD-driven diseases.[8][16] This structured, comparative approach is fundamental to the logical and efficient progression of novel enzyme inhibitors from the laboratory to the clinic.

References

  • Mondal, S., & Thompson, P. R. (2019). Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4. Frontiers in Immunology. [Link]

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine-1-carboximidamide hydrochloride. PubChem. Retrieved from [Link]

  • Jones, J. E., et al. (2009). Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors. Biochemistry. [Link]

  • Darrah, E., & Andrade, F. (2022). Reciprocal regulation between the protein arginine deiminases and mSWI/SNF chromatin remodelers controls skeletal muscle differentiation and regeneration. bioRxiv. [Link]

  • Mondal, S., et al. (2016). Profiling Protein Arginine Deiminase 4 (PAD4): a novel screen to identify PAD4 inhibitors. Journal of Medicinal Chemistry. [Link]

  • Causey, C. P., et al. (2018). Cellular Activity of New Small Molecule Protein Arginine Deiminase 3 (PAD3) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PR Newswire. (2023). Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models. Retrieved from [Link]

  • Al-Shakliah, N. S., et al. (2022). A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA). Molecules. [Link]

  • Vossenaar, E. R., et al. (2010). Peptidylarginine deiminase (pad) inhibitors.
  • Bicker, K. L., & Thompson, P. R. (2023). Protein citrullination: inhibition, identification and insertion. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

  • The Wistar Institute. (2022). The Wistar Institute and Jubilant Therapeutics Inc. Find PAD4 Inhibition in Neutrophils Halts Cancer Progression and Metastasis. Retrieved from [Link]

  • Slade, D. J., & Thompson, P. R. (2015). The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease. ACS Chemical Biology. [Link]

  • Muth, A., et al. (2017). Substrate Specificity and Kinetic Studies of PADs 1, 3, and 4 Identify Potent and Selective Inhibitors of Protein Arginine Deiminase 3. Biochemistry. [Link]

  • Patsnap. (2024). What are PAD4 inhibitors and how do they work? Patsnap Synapse. Retrieved from [Link]

  • Knight, J. S., et al. (2015). Peptidylarginine deiminase inhibition is a novel mechanism for modulating abnormal neutrophil function in ponderous individuals.
  • Lew, E. D., et al. (2021). Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site. Nature Communications. [Link]

  • Wang, F., et al. (2007). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Mondal, S., et al. (2016). Development of a selective inhibitor of Protein Arginine Deiminase 2. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2022). A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014–present). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine-1-carboximidamide. PubChem. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolidine-Based Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to create three-dimensional diversity and serve as a versatile pharmacophore.[1][2] This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to create three-dimensional diversity and serve as a versatile pharmacophore.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a prominent class of therapeutics derived from this scaffold: Pyrrolidine-1-carboximidamide and its bioisosteric analogs, which are potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4). As a key enzyme in glucose homeostasis, DPP-4 inhibition is a validated and effective strategy for the management of type 2 diabetes mellitus.[3][4]

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships between structural modifications and inhibitory activity, grounded in established biochemical principles and supported by experimental data.

The DPP-4 Enzyme and the Pyrrolidine Pharmacophore

DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for stimulating insulin secretion.[5] The active site of DPP-4 is broadly characterized by several key pockets, primarily the S1 and S2 pockets, which are critical for substrate recognition and inhibitor binding.[4]

Pyrrolidine-based inhibitors are designed as "substrate-based" mimetics.[3] They leverage the pyrrolidine ring to mimic the proline residue of natural substrates, allowing them to anchor effectively within the enzyme's active site.

The core pharmacophore consists of three key regions amenable to synthetic modification:

  • The Pyrrolidine Ring (S1 Pocket Anchor): This moiety is designed to occupy the hydrophobic S1 pocket.

  • The Carboximidamide or Bioisostere (Catalytic Triad Interactor): This functional group, often a cyanopyrrolidine, interacts with the key catalytic residue, Ser630.[2]

  • The Side Chain (S2 Pocket Explorer): Appended to the pyrrolidine nitrogen, this group extends into the S2 pocket, offering the greatest opportunity for enhancing potency and selectivity.[3]

Figure 1: General binding model of a pyrrolidine-based inhibitor in the DPP-4 active site.

Comparative SAR Analysis of Key Analogs

The development of potent DPP-4 inhibitors has been a journey of systematic structural optimization. The following sections compare key analogs, highlighting how specific modifications influence inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).

The discovery of the (S)-2-cyanopyrrolidine moiety was a breakthrough in the design of DPP-4 inhibitors.[3] This group serves as a highly effective bioisostere for the carboximidamide group.

  • Causality of Potency: The nitrile group's electrophilic carbon atom forms a reversible covalent bond with the hydroxyl group of the catalytic Ser630 residue.[2] This covalent, yet reversible, interaction significantly increases the inhibitor's residence time and potency compared to non-covalent interactions. The protonated amino group of the pyrrolidine ring forms a crucial salt bridge with negatively charged residues Glu205 and Glu206.[3]

While the core pyrrolidine is essential, substitutions on the ring itself can fine-tune binding affinity and pharmacokinetic properties.

  • Fluorination: Introducing fluorine atoms at the C3 or C4 position can induce a specific ring pucker (conformational locking), which can enhance the interaction with the hydrophobic S1 pocket.[1]

  • Hydroxylation: Adding a hydroxyl group, as seen in Saxagliptin, introduces a new hydrogen bond donor. This can improve binding affinity if a suitable acceptor is nearby in the S1 pocket, but can also increase polarity, affecting cell permeability.

The greatest gains in potency and selectivity are achieved by optimizing the side chain attached to the pyrrolidine nitrogen. This group explores the larger, more diverse S2 pocket.

  • Vildagliptin vs. Saxagliptin: Vildagliptin features a simple N-acetyl group, which is effective but relatively small. Saxagliptin incorporates a larger, more rigid adamantyl group. This bulky, lipophilic group achieves a more extensive and favorable interaction within the S2 pocket, contributing to its higher potency.

  • Teneligliptin's "Anchor-Lock" Domain: Teneligliptin showcases an advanced SAR strategy. Its complex, J-shaped side chain extends beyond the S2 pocket to interact with an "S2 extensive" subsite.[3] This additional interaction provides a significant boost in potency, making Teneligliptin one of the most potent inhibitors in its class.[3]

Quantitative Comparison of Representative Analogs

The following table summarizes the inhibitory potency of well-established DPP-4 inhibitors, illustrating the impact of the structural modifications discussed.

Compound Key Structural Features DPP-4 IC50 (nM) Rationale for Activity
Vildagliptin (S)-Cyanopyrrolidine + N-acetyl-3-hydroxy-adamantyl~2.3Covalent interaction via nitrile; Hydroxy-adamantyl group occupies S2 pocket.
Saxagliptin (S)-Cyanopyrrolidine + N-acetyl-3-hydroxy-adamantyl~1.3Similar to Vildagliptin, but the adamantyl cage offers a superior fit in the S2 pocket.
Teneligliptin Thiazolidine ring + Large, J-shaped side chain~0.9Forms strong interactions with S1, S2, and S2 extensive subsites, creating an "anchor-lock" binding mode.[3]
Sitagliptin β-amino acid core (non-pyrrolidine) + trifluorophenyl~18Occupies S1 and S2 pockets but lacks the covalent interaction of the cyanopyrrolidine series.[4]

Note: IC50 values can vary based on assay conditions. The values presented are representative for comparative purposes.

Experimental Design and Protocols

Scientific integrity demands robust and reproducible methodologies. The SAR data presented in this guide are derived from standardized in vitro assays.

The synthesis of these analogs often starts from L-proline or its derivatives, ensuring the correct stereochemistry at the C2 position, which is critical for activity.[6]

A L-Proline Derivative (Starting Material) B N-Protection (e.g., Boc group) A->B Protect Amine C Amide Coupling (Side Chain Introduction) B->C Activate Carboxyl, Add R-NH2 D Functional Group Transformation (e.g., to Nitrile) C->D Dehydration of Amide E Deprotection D->E Acidic Conditions F Final Analog (Purification & Characterization) E->F

Figure 2: A generalized synthetic workflow for producing cyanopyrrolidine-based inhibitors.

Explanatory Notes:

  • N-Protection: The use of a Boc (tert-butyloxycarbonyl) group is common to prevent the pyrrolidine nitrogen from interfering with subsequent reactions.[2]

  • Amide Coupling: Standard peptide coupling reagents (e.g., HATU, HOBt) are used to attach the desired side chain to the pyrrolidine's carboxylic acid group.

  • Nitrile Formation: The conversion of the primary amide (formed after coupling) to a nitrile is a key step, often achieved using a dehydrating agent like trifluoroacetic anhydride (TFAA).

This is a self-validating system used to determine the IC50 value of a test compound. It relies on a fluorogenic substrate that is cleaved by DPP-4 to release a fluorescent molecule.

Principle: The rate of fluorescence increase is directly proportional to DPP-4 activity. An effective inhibitor will reduce this rate.

Step-by-Step Methodology: [7][8][9]

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.0).[7]

    • DPP-4 Enzyme: Dilute human recombinant DPP-4 in Assay Buffer to a pre-determined optimal concentration (e.g., 1.73 mU/mL).[7][9]

    • Substrate Solution: Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in Assay Buffer (e.g., 200 µM).[7][9]

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., pyrrolidine analog) in DMSO, then dilute further in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Control Wells: Add Assay Buffer, DPP-4 enzyme, and solvent (DMSO) without the inhibitor. This represents 100% enzyme activity.

    • Inhibitor Wells: Add Assay Buffer, DPP-4 enzyme, and the test inhibitor solution at various concentrations.[8]

    • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate Reaction: Add the Substrate Solution to all wells to start the enzymatic reaction.[8]

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes at 37°C.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data to the control wells (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The structure-activity relationship of pyrrolidine-1-carboximidamide analogs and their bioisosteres as DPP-4 inhibitors is a well-elucidated field that exemplifies modern rational drug design. The key takeaways are:

  • The (S)-cyanopyrrolidine scaffold is a privileged structure, providing a stable anchor in the S1 pocket and a mechanism for reversible covalent inhibition.

  • Potency and selectivity are primarily driven by optimizing interactions in the S2 and S2-extensive pockets through carefully designed side chains. Bulky, hydrophobic, and conformationally rigid groups tend to be most effective.

  • Minor modifications to the pyrrolidine ring can be used to fine-tune physicochemical properties and conformational preferences.

Future research in this area will likely focus on developing inhibitors with enhanced selectivity against other DPP family members (e.g., DPP-8, DPP-9) to minimize potential off-target effects and on designing molecules with tailored pharmacokinetic profiles for novel combination therapies.

References

  • Molecules. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Available from: [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • Frontiers. (n.d.). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Pyrrolidine-1-carboximidamide Hydrobromide

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible dis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Pyrrolidine-1-carboximidamide hydrobromide, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural step is explained to foster a deeper understanding of the necessary safety and environmental precautions.

Understanding the Compound: Hazard Profile of Pyrrolidine-1-carboximidamide Hydrobromide

Based on available data for related compounds, Pyrrolidine-1-carboximidamide hydrobromide should be handled as a substance that is potentially:

  • Harmful if swallowed or inhaled. [2][3]

  • A cause of severe skin burns and eye damage. [2][4]

  • Harmful to aquatic life. [2][4]

Given these potential hazards, it is imperative to follow stringent disposal protocols to mitigate risks to personnel and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The rationale for each piece of equipment is to create a barrier between you and the potentially hazardous chemical.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, chemically resistantTo prevent skin contact, which can cause irritation or burns.[5]
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes that could cause serious eye damage.[5]
Lab Coat Chemical-resistant, long-sleevedTo protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo prevent inhalation of any dusts or aerosols, which may be harmful.[3]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to contain the material and prevent exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to cover the spill.[6] Do not use combustible materials like paper towels.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[7] Use non-sparking tools if the material is flammable.[6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Seek Medical Attention: If there has been any personal contact with the chemical, wash the affected area thoroughly and seek immediate medical attention.[4]

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of Pyrrolidine-1-carboximidamide hydrobromide is to treat it as a hazardous, halogenated organic waste. This dictates a specific set of procedures to ensure safe and compliant disposal.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that waste streams are managed appropriately.[8]

  • Halogenated vs. Non-Halogenated Waste: Pyrrolidine-1-carboximidamide hydrobromide is a halogenated organic compound due to the presence of bromine. It must be collected in a designated waste container for halogenated organic waste.[8][9] Mixing it with non-halogenated waste can complicate and increase the cost of disposal.[9]

  • Avoid Incompatibilities: Never mix this compound with incompatible materials such as strong oxidizing agents, acids, or bases in the same waste container, as this could lead to violent reactions.[6][10]

Container Selection and Labeling: Clarity and Compliance

The choice of container and its labeling are critical for safety and regulatory compliance.[8]

  • Container: Use a robust, leak-proof container made of a material compatible with the chemical.[8] The original product container, if in good condition, is often a suitable choice.[8] Ensure the container has a tightly fitting cap.[8][9]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "Pyrrolidine-1-carboximidamide hydrobromide"

    • The specific hazards (e.g., "Corrosive," "Harmful")

    • The date of accumulation

Recommended Disposal Method: Incineration

The preferred and most environmentally responsible method for the disposal of Pyrrolidine-1-carboximidamide hydrobromide is through a licensed hazardous waste disposal company that utilizes high-temperature incineration.[4]

Why Incineration?

Incineration at a licensed facility is the recommended method because it ensures the complete destruction of the organic molecule, preventing its release into the environment.[11] These facilities are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

Step-by-Step Disposal Workflow:

  • Segregate: Collect waste Pyrrolidine-1-carboximidamide hydrobromide in a designated container for halogenated organic waste.

  • Label: Ensure the container is accurately and clearly labeled.

  • Store: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[12]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal A Wear Appropriate PPE B Segregate Halogenated Waste A->B Safety First C Use a Compatible, Leak-Proof Container B->C Prevent Contamination D Label Container Clearly and Accurately C->D Ensure Compliance E Store in Designated Hazardous Waste Area D->E Safe Storage F Contact EHS or Licensed Disposal Company E->F Initiate Disposal G Arrange for Incineration F->G Final Disposition

Caption: Decision workflow for the disposal of Pyrrolidine-1-carboximidamide hydrobromide.

Regulatory Compliance: Adhering to the Law

The disposal of hazardous waste is strictly regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[13][14] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with local, state, and federal regulations.[14] Failure to do so can result in significant penalties.[14] Always consult with your institution's EHS department to ensure you are following all applicable guidelines.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Pyrrolidine-1-carboximidamide hydrobromide is not merely a procedural task but a reflection of our commitment as scientists to safety, responsibility, and environmental stewardship. By understanding the hazards, following established protocols, and adhering to regulatory requirements, we can ensure that our work contributes to scientific advancement without compromising the well-being of our colleagues or the health of our planet.

References

  • Central Drug House (P) Ltd. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • National Oceanic and Atmospheric Administration. (n.d.). PYRROLIDINE. CAMEO Chemicals.
  • Thermo Fisher Scientific. (2025, December 19).
  • New Jersey Department of Health and Senior Services. (n.d.). PYRROLIDINE. HAZARD SUMMARY.
  • TCI Chemicals. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • National Center for Biotechnology Information. (n.d.). Pyrrolidine-1-carboximidamide. PubChem.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • Alabama A&M University. (n.d.). Hazardous Waste Manual.
  • Fisher Scientific. (2025, December 20).
  • C&EN. (2024, August 30).
  • University of Camerino. (n.d.). Operational guidelines for the management of special hazardous waste.
  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • Sigma-Aldrich. (n.d.). Pyrrolidone hydrotribromide 97%.
  • Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Wikipedia. (n.d.). Pyrrolidine.

Sources

Handling

A Senior Application Scientist's Guide to Handling Pyrrolidine-1-carboximidamide Hydrobromide: Essential Safety and Operational Protocols

Hazard Assessment: A First-Principles Approach Understanding the "why" behind safety protocols is critical. The recommended procedures in this guide are derived from the known hazards of analogous structures.

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A First-Principles Approach

Understanding the "why" behind safety protocols is critical. The recommended procedures in this guide are derived from the known hazards of analogous structures.

  • Pyrrolidine Moiety: The foundational pyrrolidine ring is a significant contributor to the hazard profile. Pyrrolidine (CAS 123-75-1) is classified as a highly flammable liquid and vapor.[1] More critically, it is known to cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[1][2] It is also a lachrymator, meaning it can cause tearing upon exposure.[2]

  • Carboximidamide (Amidinium) Group: Amidinium salts can vary in toxicity, but as a class, they are often biologically active and should be handled with care. They are typically stable, crystalline solids.

  • Hydrobromide Salt: As a hydrohalide salt, it has the potential to release hydrogen bromide gas, which is corrosive and toxic, particularly under acidic conditions or upon thermal decomposition.

Given this composite profile, we must treat Pyrrolidine-1-carboximidamide hydrobromide as a substance that is potentially corrosive to skin and eyes, harmful by inhalation and ingestion, and may have unknown specific organ toxicities.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[3] The following table outlines the minimum required PPE for handling this compound.

Task Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Unpacking & Weighing (Solid) Double-gloving: Nitrile or Neoprene (ASTM D6978 rated)[3][4]Chemical safety goggles and a full-face shield[4][5]Disposable, long-sleeved gown with tight-fitting cuffs; closes in the back[4]NIOSH-approved N95 respirator (minimum)[6]
Solution Preparation & Transfer Double-gloving: Nitrile or Neoprene. Change every 30 mins or if contact is suspected.[3][4]Chemical safety goggles and a full-face shield[4][5]Disposable, long-sleeved gown with tight-fitting cuffs[4]Work within a certified chemical fume hood.
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and a full-face shield[4][5]Disposable coveralls ("bunny suit")[4][5]NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.

Causality Behind PPE Choices:

  • Double-Gloving: This is a standard practice when handling hazardous chemicals.[4] The outer glove provides the primary barrier and can be removed immediately after handling, leaving a clean inner glove for subsequent actions, minimizing cross-contamination.

  • Face Shield over Goggles: Goggles protect against splashes, but a face shield provides an essential secondary barrier, protecting the entire face from splashes and airborne particles.[5]

  • Back-Closing Gown: This design prevents accidental contact with contaminated surfaces on the front of the gown when removing it.[4]

  • Respiratory Protection: When handling the solid powder outside of a fume hood (e.g., in a balance enclosure), an N95 respirator is crucial to prevent inhalation of fine particles.[6] For all other operations, a certified chemical fume hood is the primary engineering control.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing
  • Designate a Work Area: All work must be conducted within a certified chemical fume hood.

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated area.

  • Surface Preparation: Cover the work surface of the fume hood and the weighing area with absorbent, disposable bench paper.

  • Weighing: If possible, weigh the compound directly into the receiving vessel within the fume hood. If an external balance is used, it must be within a ventilated balance enclosure.

  • Taring: Use a pre-tared vessel to avoid spills while transferring powder.

Solubilization and Handling
  • Solvent Addition: Add solvent to the solid slowly, pointing the opening of the vessel away from your face.

  • Mixing: Use a magnetic stirrer or gentle vortexing to dissolve the compound. Avoid sonication, which can generate aerosols.

  • Transfers: Use calibrated pipettes or syringes for liquid transfers. All transfers must be performed within the fume hood.

The following diagram illustrates the core handling workflow.

G cluster_prep Preparation Phase cluster_ops Operational Phase (in Fume Hood) cluster_dispose Disposal Phase prep_ppe 1. Don Full PPE prep_area 2. Prepare Fume Hood prep_ppe->prep_area prep_weigh 3. Weigh Compound prep_area->prep_weigh ops_solubilize 4. Solubilize Compound prep_weigh->ops_solubilize Transfer to Hood ops_handle 5. Perform Experiment disp_decon 6. Decontaminate Surfaces ops_handle->disp_decon Experiment Complete disp_waste 7. Segregate Waste disp_decon->disp_waste disp_remove 8. Doff PPE disp_waste->disp_remove

Caption: Workflow for handling Pyrrolidine-1-carboximidamide hydrobromide.

Emergency Procedures: Immediate and Decisive Action

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Spill Management
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, cover with an inert absorbent material such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like sawdust.

  • Neutralize (if safe): For larger spills, if trained to do so, cautiously neutralize with a suitable agent (e.g., sodium bicarbonate for acidic components) before absorption.

  • Collect: Using spark-proof tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

Decontamination and Waste Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

Decontamination
  • Glassware and Equipment: Rinse all contaminated items three times with a suitable solvent (e.g., ethanol or methanol) in the fume hood. Collect all rinsate as hazardous waste. Then, wash with soap and water.

  • Work Surfaces: At the end of each procedure, wipe down all surfaces in the fume hood with the same solvent, followed by a standard cleaning agent. Dispose of all wipes as hazardous waste.

Waste Disposal
  • Waste Segregation: All materials contaminated with Pyrrolidine-1-carboximidamide hydrobromide must be treated as halogenated organic waste. This includes:

    • Solid waste (unused compound, contaminated wipes, bench paper, disposable PPE).

    • Liquid waste (reaction mixtures, solvent rinsates).

  • Labeling and Storage:

    • Collect waste in clearly labeled, sealed containers. The label should read: "Halogenated Organic Waste" and list the chemical name.

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[7]

  • Final Disposal: Disposal must be carried out through a licensed environmental waste management company. Brominated organic compounds should not be disposed of down the drain.[8] Incineration is a common method for the destruction of such compounds, but the process must be equipped to handle the resulting hydrogen bromide.[9]

References

  • New Jersey Department of Health and Senior Services. (n.d.). HAZARD SUMMARY - Pyrrolidine. Available at: [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • Syngenta Crop Protection Monthey SA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • Chemtalk. (2008). Bromine water - disposal. Available at: [Link]

  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Available at: [Link]

  • Health Care Technology. (n.d.). Personal Protective Equipment is PPE. Available at: [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Available at: [Link]

  • Shwetha, G., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.